RO4929097
Description
Properties
IUPAC Name |
2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl]-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F5N3O3/c1-20(2,18(32)28-11-21(23,24)22(25,26)27)19(33)30-16-14-9-4-3-7-12(14)13-8-5-6-10-15(13)29-17(16)31/h3-10,16H,11H2,1-2H3,(H,28,32)(H,29,31)(H,30,33)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPLJFIFUQPSJR-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC(C(F)(F)F)(F)F)C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)NCC(C(F)(F)F)(F)F)C(=O)N[C@H]1C2=CC=CC=C2C3=CC=CC=C3NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20233833 | |
| Record name | N-((7S)-6,7-Dihydro-6-oxo-5H-dibenz(b,d)azepin-7-yl)-2,2-dimethyl-N'-(2,2,3,3,3-pentafluoropropyl)-propanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20233833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847925-91-1 | |
| Record name | Ro 4929097 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=847925-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ro 4929097 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847925911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RG-4733 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11870 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-((7S)-6,7-Dihydro-6-oxo-5H-dibenz(b,d)azepin-7-yl)-2,2-dimethyl-N'-(2,2,3,3,3-pentafluoropropyl)-propanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20233833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RG-4733 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK8645V7LE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
RO4929097: A Technical Deep Dive into its Mechanism of Action as a Gamma-Secretase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO4929097 is a potent, orally bioavailable small-molecule inhibitor of gamma-secretase, a key enzyme in the Notch signaling pathway. Dysregulation of the Notch pathway is implicated in the pathology of numerous cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.
Core Mechanism of Action: Inhibition of Gamma-Secretase and Notch Signaling
This compound exerts its anti-cancer effects by directly targeting and inhibiting gamma-secretase, a multi-subunit protease complex. Gamma-secretase is responsible for the intramembranous cleavage of several transmembrane proteins, including the Notch receptors (Notch1-4).
The canonical Notch signaling cascade is initiated upon the binding of a ligand (e.g., Jagged or Delta-like) to the Notch receptor. This interaction triggers a series of proteolytic cleavages. The final and critical cleavage, mediated by gamma-secretase, releases the Notch intracellular domain (NICD). The liberated NICD then translocates to the nucleus, where it forms a complex with other transcriptional regulators to activate the expression of downstream target genes, such as those in the Hairy/Enhancer of Split (Hes) and Hes-related with YRPW motif (Hey) families. These target genes are crucial for regulating cell proliferation, differentiation, and survival.
By inhibiting gamma-secretase, this compound prevents the cleavage of the Notch receptor and the subsequent release of NICD. This blockade of Notch signaling leads to the downregulation of target genes like Hes1, resulting in a less transformed, slower-growing cellular phenotype. Preclinical studies have demonstrated that this inhibition of Notch processing does not typically induce apoptosis but rather promotes tumor cell differentiation.
Quantitative Data
The potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Potency of this compound
| Assay Type | System | Parameter | Value (nM) | Reference |
| Enzyme Activity | Cell-free γ-secretase | IC50 | 4 | |
| Cellular Activity | HEK293 cells (Aβ40 processing) | EC50 | 14 ± 4 | |
| Cellular Activity | Cellular Notch reporter assay | IC50 | Low nanomolar |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Dosing Schedule | Result | Reference |
| A549 (NSCLC) | 10 mg/kg, daily | Significant tumor growth inhibition | |
| Calu-6 | 60 mg/kg, 7 days on/7 days off (2 cycles) | Tumor growth inhibition | |
| Various Xenografts | Intermittent or daily | Antitumor activity in 7 of 8 models |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key experiments used to characterize the mechanism of action of this compound.
Cell-Free Gamma-Secretase Activity Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of gamma-secretase.
-
Enzyme Source: Human cell-free membrane preparations containing the gamma-secretase enzyme complex.
-
Substrate: Recombinant C100-FLAG, the C-terminal fragment of the amyloid precursor protein (APP), which is a well-characterized gamma-secretase substrate.
-
Assay Principle: The assay quantifies the production of the Aβ 1-40 peptide, a product of C100-FLAG cleavage by gamma-secretase.
-
Procedure:
-
Incubate the human cell-free membrane preparation with the C100-FLAG substrate in a suitable assay buffer.
-
Add varying concentrations of this compound or vehicle control (DMSO).
-
Incubate the reaction mixture to allow for enzymatic cleavage.
-
Terminate the reaction.
-
Quantify the amount of Aβ 1-40 peptide produced using a specific ELISA.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the gamma-secretase activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Western Blot Analysis of NICD and Hes1 Expression
This method is used to determine the effect of this compound on the downstream components of the Notch signaling pathway within tumor cells.
-
Cell Lines: A549 non-small cell lung carcinoma cells are a responsive model.
-
Treatment: Treat A549 cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24-48 hours).
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for cleaved Notch1 (Val1744) to detect NICD and Hes1. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Data Analysis: Densitometry is used to quantify the intensity of the protein bands, and the expression of NICD and Hes1 is normalized to the loading control.
In Vivo Xenograft Tumor Model
This protocol outlines the evaluation of the anti-tumor efficacy of this compound in a preclinical mouse model.
-
Animal Model: Athymic nude mice or NOD/SCID mice are commonly used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation:
-
Harvest cultured human tumor cells (e.g., A549) during their logarithmic growth phase.
-
Resuspend the cells in a sterile solution, such as a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
-
Treatment:
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at a predetermined dose and schedule (e.g., daily or intermittently). The vehicle used for formulation should be administered to the control group.
-
-
Efficacy Assessment:
-
Measure the tumor dimensions with calipers at regular intervals.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis: Compare the tumor growth rates between the this compound-treated and vehicle-treated groups. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Visualizing Experimental and Logical Relationships
The following diagrams illustrate key experimental workflows and logical connections in the study of this compound.
RO4929097 and the Notch Signaling Pathway: A Technical Guide for Researchers
An In-depth Analysis of a Gamma-Secretase Inhibitor in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Notch signaling pathway, a critical regulator of cellular differentiation, proliferation, and apoptosis, is frequently dysregulated in various cancers, making it a compelling target for therapeutic intervention. RO4929097 is a potent, selective, and orally bioavailable small-molecule inhibitor of gamma-secretase, a key enzyme responsible for the activation of Notch receptors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols. Through a synthesis of published literature, this document aims to serve as a valuable resource for researchers in the fields of oncology and drug development.
Introduction to the Notch Signaling Pathway
The Notch signaling pathway is a highly conserved cell-cell communication system that plays a pivotal role in embryonic development and tissue homeostasis.[1][2][3] In mammals, the pathway consists of four transmembrane receptors (NOTCH1-4) and five transmembrane ligands (Delta-like ligands 1, 3, and 4; Jagged 1 and 2).[3][4]
Ligand binding to the Notch receptor on an adjacent cell initiates a cascade of proteolytic cleavages. The final cleavage, mediated by the γ-secretase complex, releases the Notch intracellular domain (NICD).[4] The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and the coactivator Mastermind-like (MAML), leading to the transcriptional activation of downstream target genes, most notably those of the Hairy/Enhancer of Split (HES) and HES-related with YRPW motif (HEY) families.[4] Aberrant activation of this pathway has been implicated in the pathogenesis of numerous malignancies, promoting tumor cell proliferation, survival, and the maintenance of a cancer stem cell-like phenotype.[5][6]
This compound: A Potent Gamma-Secretase Inhibitor
This compound (also known as RG-4733) is a gamma-secretase inhibitor that was initially developed for the treatment of Alzheimer's disease but has since been extensively investigated as an anti-cancer agent.[7] By inhibiting gamma-secretase, this compound prevents the cleavage of Notch receptors, thereby blocking the release of the NICD and subsequent downstream signaling.[8] This leads to a reduction in the expression of Notch target genes, such as HES1.[9][10]
Mechanism of Action
The primary mechanism of action of this compound is the potent and selective inhibition of the gamma-secretase enzyme complex.[10][11] This inhibition prevents the final proteolytic cleavage of the Notch receptor, a critical step for signal transduction. The consequence is the suppression of Notch signaling, which has been shown to induce a less transformed, flattened, and slower-growing phenotype in tumor cells rather than direct apoptosis or a halt in proliferation.[10][11]
Quantitative Preclinical Data
This compound has demonstrated potent inhibitory activity in a variety of preclinical models. The following tables summarize the key quantitative data from in vitro and in vivo studies.
In Vitro Potency
| Assay Type | System | Parameter | Value (nM) | Reference |
| Enzyme Activity | Cell-free γ-secretase | IC50 | 4 | [12] |
| Cellular Activity | HEK293 cells (Aβ40 processing) | EC50 | 14 ± 4 | [10] |
| Cellular Activity | Notch reporter assay | EC50 | 5 ± 1 | [10] |
In Vivo Efficacy in Xenograft Models
This compound has shown significant anti-tumor activity in a range of human tumor xenograft models.
| Tumor Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| A549 (NSCLC) | 3-60 mg/kg, p.o. daily | 66% to 91% | [13] |
| Calu-6 (NSCLC) | 60 mg/kg/day, every other week for 4 weeks | Significant | [10] |
| WM3248 (Melanoma) | 10 mg/kg/day, p.o. for 30 days | Significant | [9][14] |
| IGRG121 (Glioma) | 30 mg/kg, q4dx3w | 31% | [15] |
Clinical Studies
This compound has been evaluated in multiple Phase I and II clinical trials for various solid tumors.[7]
Pharmacokinetics
Pharmacokinetic studies in patients have shown that this compound exposure can be influenced by dose and schedule. Auto-induction of CYP3A4 has been observed at doses above 24 mg, leading to decreased exposure with repeated dosing.[6][16]
| Study Population | Dose | Cmax (ng/mL) | Tmax (hours) | Reference | | :--- | :--- | :--- | :--- | | Advanced Solid Tumors | 15 mg daily | 125 | - |[17] | | Pancreatic Adenocarcinoma | 20 mg (single dose) | 598.0 ± 263.1 | 5.0 (median) |[18] |
Clinical Activity and Toxicity
Clinical responses to this compound have been modest, with some patients experiencing stable disease.[5][18] The drug has been generally well-tolerated, with the most common toxicities being grade 1 or 2.[5][6]
| Indication | Phase | Key Outcomes | Common Toxicities (Grade 1-2) | Reference | | :--- | :--- | :--- | :--- | | Metastatic Melanoma | II | 1 partial response, 8 stable disease | Nausea, fatigue, anemia |[5] | | Advanced Solid Tumors | I | 1 partial response, prolonged stable disease in some patients | Fatigue, thrombocytopenia, rash, anorexia |[6][16] | | Metastatic Pancreatic Adenocarcinoma | II | 3 stable disease | Nausea/vomiting, diarrhea, fatigue |[18] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of this compound.
Gamma-Secretase Activity Assay (Cell-Free)
This assay measures the direct inhibitory effect of this compound on the gamma-secretase enzyme complex.
-
Preparation of Membranes: Human cell lines (e.g., HEK293) are engineered to overexpress a gamma-secretase substrate like Amyloid Precursor Protein (APP). Cell membranes containing the gamma-secretase complex are isolated through homogenization and centrifugation.
-
Assay Reaction: The membrane preparation is incubated with a synthetic substrate and varying concentrations of this compound.
-
Detection: The cleavage product (e.g., Aβ 1-40) is quantified using an ELISA-based method.
-
Data Analysis: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated.[10]
Cellular Notch Processing Assay
This assay determines the potency of this compound in a cellular context.
-
Cell Culture: A cell line is engineered to co-express a Notch receptor and a reporter gene (e.g., luciferase) under the control of a CSL-responsive promoter.
-
Treatment: Cells are treated with a range of this compound concentrations.
-
Reporter Gene Measurement: Luciferase activity is measured using a luminometer, which reflects the level of Notch signaling.
-
Data Analysis: The concentration of this compound that causes a 50% reduction in reporter activity (EC50) is determined.[10]
Western Blot for Notch Signaling Components
This technique is used to assess the effect of this compound on the levels of key proteins in the Notch pathway.
-
Cell Lysis: Tumor cells treated with this compound are lysed to extract total protein.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for cleaved NOTCH1 (NICD) and HES1, followed by a secondary antibody conjugated to a detectable enzyme.
-
Detection: The protein bands are visualized using chemiluminescence. A loading control (e.g., β-actin) is used to ensure equal protein loading.[10]
In Vivo Xenograft Tumor Models
These models are used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Tumor Implantation: Human tumor cells are subcutaneously injected into immunocompromised mice (e.g., nude or NOD/SCID mice).
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is typically administered orally.[9][14]
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Immunohistochemical analysis (e.g., for Ki-67) can be performed to assess cell proliferation.[9][14]
Logical Relationships in Drug Development
The development of this compound followed a logical progression from identifying a molecular target to clinical evaluation.
References
- 1. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Notch signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. researchgate.net [researchgate.net]
- 5. A Phase II Study of this compound Gamma-Secretase Inhibitor in Metastatic Melanoma: SWOG 0933 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Facebook [cancer.gov]
- 9. The Novel Gamma Secretase Inhibitor this compound Reduces the Tumor Initiating Potential of Melanoma | PLOS One [journals.plos.org]
- 10. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. The Novel Gamma Secretase Inhibitor this compound Reduces the Tumor Initiating Potential of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. Phase I Study of this compound, a Gamma Secretase Inhibitor of Notch Signaling, in Patients With Refractory Metastatic or Locally Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. A Phase II Study of the Gamma Secretase Inhibitor this compound in Patients with Previously Treated Metastatic Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
RO4929097: A Technical Guide to a Potent Gamma-Secretase Inhibitor of the Notch Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO4929097 is a potent, selective, and orally bioavailable small-molecule inhibitor of gamma-secretase, a key enzyme in the activation of the Notch signaling pathway.[1][2] Dysregulation of the Notch pathway is implicated in the pathogenesis of numerous cancers, where it plays a crucial role in maintaining a proliferative and undifferentiated state in tumor cells.[3] This technical guide provides an in-depth overview of the function of this compound, its mechanism of action, and its effects on cancer cells. Detailed experimental protocols and quantitative data are presented to support its preclinical and clinical evaluation as a potential anti-cancer therapeutic.
Introduction to this compound and the Notch Signaling Pathway
The Notch signaling pathway is a highly conserved cellular communication system that governs cell fate decisions, including proliferation, differentiation, and apoptosis.[3] In mammals, the pathway is initiated by the binding of a ligand (e.g., Jagged or Delta-like) to one of four Notch receptors (NOTCH1-4).[3] This interaction triggers a series of proteolytic cleavages, the final of which is mediated by the gamma-secretase enzyme complex. This cleavage releases the Notch intracellular domain (NICD), which then translocates to the nucleus. In the nucleus, NICD forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and co-activators, leading to the transcription of target genes such as those in the Hairy/Enhancer of Split (Hes) and Hes-related with YRPW motif (Hey) families.[4]
In many cancers, the Notch pathway is aberrantly activated, contributing to tumor growth and survival. This compound functions by directly inhibiting the gamma-secretase complex, thereby preventing the release of NICD and blocking downstream Notch signaling.[2][4] This inhibition leads to a reduction in the expression of Notch target genes, resulting in anti-proliferative and pro-differentiative effects in tumor cells.[4]
Mechanism of Action of this compound
The primary mechanism of action of this compound is the potent and selective inhibition of the gamma-secretase enzyme complex. This inhibition prevents the intramembrane cleavage of the Notch receptor, a critical step for the activation of the signaling pathway. The subsequent decrease in the production of the active Notch Intracellular Domain (ICN) leads to the downregulation of downstream target genes, most notably Hes1.[4] This disruption of the Notch signaling cascade results in a less transformed, more differentiated phenotype in cancer cells, characterized by reduced proliferation and a diminished capacity for anchorage-independent growth.[4]
Quantitative Data
The potency and efficacy of this compound have been characterized in various in vitro and in vivo models. The following tables summarize key quantitative data.
| Assay Type | System | IC50 / EC50 (nM) | Reference |
| In Vitro Potency | |||
| Gamma-Secretase Enzyme Assay | Cell-free membrane preparation | 4 | [4] |
| Cellular Aβ40 Production | HEK293 cells overexpressing APP | 14 | [4] |
| Cellular Notch Processing | HEK293 cells | 5 | [4] |
| Cell Viability/Proliferation | |||
| A549 (Non-small cell lung carcinoma) | Dose-dependent reduction in Hes1 mRNA | Starting at 100 | [4] |
| MDA-MB-468 (Breast cancer) | Soft agar colony formation | Significant reduction | [4] |
| Various solid tumor cell lines | In vitro enzyme and cellular Notch reporter assays | Low nanomolar range | [3] |
Table 1: In Vitro Potency and Efficacy of this compound
| Xenograft Model | Dosing Schedule | Tumor Growth Inhibition | Reference |
| In Vivo Efficacy | |||
| A549 (NSCLC) | Intermittent or daily oral dosing | Significant | [4] |
| 7 out of 8 various xenografts | Intermittent or daily oral dosing | Antitumor activity observed | [4] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
Western Blot Analysis for Notch Pathway Proteins
This protocol is for the detection of intracellular Notch (ICN) and Hes1 protein levels in cell lysates following treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-cleaved Notch1 (Val1744), Rabbit anti-Hes1
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved Notch1 and Hes1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
Soft Agar Colony Formation Assay
This assay assesses the anchorage-independent growth of cancer cells, a hallmark of transformation, following treatment with this compound.
Materials:
-
Agar (Nobel Agar)
-
2X cell culture medium
-
Fetal Bovine Serum (FBS)
-
6-well plates
-
Cell suspension of cancer cells (e.g., MDA-MB-468)
-
This compound
-
Crystal Violet stain
Procedure:
-
Bottom Agar Layer: Prepare a 0.6% agar solution in 1X cell culture medium supplemented with FBS. Pipette 2 ml into each well of a 6-well plate and allow it to solidify at room temperature.
-
Top Agar Layer with Cells: Prepare a 0.35% agar solution in 1X cell culture medium with FBS. Resuspend cells in this top agar solution at a density of 5,000 cells/ml. Add this compound at various concentrations to the cell-agar mixture.
-
Plating: Gently layer 1 ml of the cell-agar suspension on top of the solidified bottom agar layer.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 2-3 weeks.
-
Feeding: Add 100 µl of fresh medium with or without this compound to each well every 3-4 days to prevent drying.
-
Staining and Counting: After the incubation period, stain the colonies with Crystal Violet solution and count the number of colonies under a microscope.
In Vivo Xenograft Studies
This protocol describes the evaluation of the anti-tumor activity of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line (e.g., A549)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 A549 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally via gavage at the desired dose and schedule (e.g., daily or intermittently). The control group receives the vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Conclusion
This compound is a well-characterized gamma-secretase inhibitor with potent activity against the Notch signaling pathway. Its ability to induce a less transformed phenotype and inhibit tumor growth in preclinical models highlights its potential as a therapeutic agent for cancers with aberrant Notch signaling. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further investigating the utility of this compound in oncology. Further clinical studies are warranted to fully elucidate its therapeutic potential in various cancer types.
References
RO4929097: A Technical Guide to a Potent Gamma-Secretase Inhibitor for Notch Signaling Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Notch signaling pathway is a cornerstone of intercellular communication, governing critical cellular processes such as differentiation, proliferation, and apoptosis.[1] Dysregulation of this pathway is a known driver in a variety of malignancies, making it a compelling target for therapeutic intervention.[2] At the heart of Notch activation lies the proteolytic cleavage of the Notch receptor by the γ-secretase (gamma-secretase) enzyme complex. This cleavage releases the Notch intracellular domain (NICD), which then translocates to the nucleus to initiate the transcription of target genes.[1]
RO4929097 is a potent, orally bioavailable small-molecule inhibitor of γ-secretase.[2] By blocking the activity of this enzyme, this compound effectively halts the Notch signaling cascade, thereby presenting a promising strategy for the treatment of Notch-dependent cancers. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound exerts its therapeutic effect by directly targeting and inhibiting the γ-secretase enzyme complex. This multi-protein complex is responsible for the intramembrane cleavage of several type I transmembrane proteins, including the Notch receptors (Notch1-4).[1] The binding of a Notch ligand (e.g., Delta-like or Jagged) to its receptor on an adjacent cell initiates a cascade of proteolytic events. The final step, mediated by γ-secretase, liberates the NICD. This compound's inhibition of γ-secretase prevents this final cleavage, thereby trapping the NICD in the cell membrane and preventing its nuclear translocation and subsequent gene activation.[2]
References
RO4929097 and Cancer Stem Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cancer stem cell (CSC) hypothesis posits that a subpopulation of cells within a tumor possesses self-renewal and differentiation capabilities, driving tumor growth, metastasis, and relapse. Targeting these resilient cells is a critical goal in oncology research. RO4929097, a potent and selective small-molecule inhibitor of γ-secretase, has emerged as a significant investigational agent in this domain. By inhibiting γ-secretase, this compound effectively blocks the Notch signaling pathway, a critical regulator of cell fate decisions, including the maintenance of stem-cell-like states.[1][2][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on cancer stem cells, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Mechanism of Action: Targeting the Notch Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting γ-secretase, a multi-subunit protease complex.[2] This enzyme is responsible for the intramembrane cleavage of several transmembrane proteins, including the Notch receptors (Notch1-4).[3] This cleavage event is the final and essential step in the activation of the Notch signaling pathway.
Upon ligand binding (e.g., Delta-like or Jagged ligands) on an adjacent cell, the Notch receptor undergoes a series of proteolytic cleavages. The cleavage by γ-secretase releases the Notch intracellular domain (NICD).[4] The NICD then translocates to the nucleus, where it forms a transcriptional complex with CSL (CBF1/Suppressor of Hairless/Lag-1) and Mastermind-like (MAML) proteins. This complex activates the transcription of downstream target genes, such as those in the HES (Hairy and Enhancer of Split) and HEY (Hairy/Enhancer-of-split related with YRPW motif) families.[5][6] These target genes are crucial for maintaining cells in an undifferentiated, proliferative state, a hallmark of cancer stem cells.[1][3]
By inhibiting γ-secretase, this compound prevents the release of NICD, thereby abrogating the downstream signaling cascade.[5] This leads to a reduction in the expression of Notch target genes, which in turn promotes cellular differentiation and reduces the cancer stem cell population.[1][5]
Figure 1. Mechanism of this compound in the Notch signaling pathway.
Quantitative Data on this compound Activity
The potency and efficacy of this compound have been quantified in numerous preclinical studies, both in vitro and in vivo.
In Vitro Potency
This compound demonstrates potent inhibition of γ-secretase activity in the low nanomolar range.
| Assay Type | System | IC50 (nmol/L) | Reference(s) |
| Cell-free γ-secretase | Human cell-free membrane preparations | 4 | [7] |
| Cellular Notch Reporter | Engineered cell lines | low nanomolar | [1][5] |
| Notch1 Cleavage | Cell-based assays | 5 | [8] |
| Aβ40 Production | Engineered HEK293 cells (APP overexpression) | low nanomolar | [7] |
In Vivo Antitumor Activity
This compound has shown significant antitumor activity in a variety of xenograft models.
| Cancer Type | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference(s) |
| Non-Small Cell Lung Cancer | A549 | 60 mg/kg/d, every other week for 4 weeks | Significant | [5] |
| Non-Small Cell Lung Cancer | A549 | 10 mg/kg, once daily for 21 days | Significant | [5] |
| Pancreatic Cancer | Xenograft models | Intermittent or daily dosing | Antitumor activity observed | [9] |
| Colon Cancer | Xenograft models | Intermittent or daily dosing | Antitumor activity observed | [9] |
| Melanoma | WM3248 | Daily oral administration | Decreased tumor growth | [10] |
| Multiple Types | 7 of 8 different xenograft models | Intermittent or daily dosing | Efficacy observed | [5][7] |
Effects on Cancer Stem Cell Properties
This compound has been shown to directly impact the functional characteristics of cancer stem cells.
| CSC Property | Cancer Type | In Vitro/In Vivo | Effect of this compound | Reference(s) |
| Self-renewal (Sphere Formation) | Melanoma | In vitro | Impaired formation of melanospheres. | [10][11] |
| Self-renewal (Mammosphere Formation) | Breast Cancer | In vitro | Inhibition of mammosphere formation. | [8] |
| Anchorage-Independent Growth | Melanoma | In vitro | Reduced ability to form colonies in soft agar. | [10] |
| Tumor-Initiating Potential | Melanoma | In vivo | Inhibited subsequent tumor formation in a serial xenotransplantation model. | [10] |
| CSC Marker Expression | Melanoma | In vivo | Lowered expression of putative melanoma stem cell markers (CD166, CD271, JARID1B). | [11] |
| CSC Population | Pancreatic Cancer | In vitro & In vivo | Decrease in the number of CSCs. | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to evaluate this compound.
Western Blot for Notch Processing
This protocol is used to measure the reduction of intracellular Notch (ICN) expression.
-
Cell Treatment: Tumor-derived cell lines (e.g., A549) are treated with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).[5]
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
SDS-PAGE and Transfer: Protein samples are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for the cleaved form of Notch1 (Val1744).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used, followed by a chemiluminescent substrate for detection.
Quantitative Real-Time PCR (qRT-PCR) for HES1 Expression
This method quantifies the mRNA expression of the Notch target gene HES1.
-
Cell Treatment and RNA Extraction: Cells are treated as described above, and total RNA is isolated using a commercial kit (e.g., Qiagen RNeasy Mini Kit).[5]
-
cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is used as a template for quantitative PCR with primers specific for HES1 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of HES1 mRNA is calculated using the ΔΔCt method.
Soft Agar Colony Formation Assay
This assay assesses anchorage-independent growth, a hallmark of transformed cells.
-
Base Layer: A layer of agar mixed with cell culture medium is solidified in a culture dish.
-
Cell Layer: A suspension of cells treated with this compound or vehicle is mixed with a lower concentration of agar and layered on top of the base layer.
-
Incubation: The dishes are incubated for several weeks to allow for colony formation.
-
Quantification: Colonies are stained (e.g., with crystal violet) and counted.
Melanosphere Formation Assay
This assay evaluates the self-renewal capacity of melanoma stem-like cells.
-
Cell Seeding: Primary melanoma cell lines are seeded at low density in non-adherent culture plates with stem cell-permissive media.
-
Treatment: Cells are treated with this compound or vehicle control.
-
Incubation: The plates are incubated to allow for the formation of three-dimensional spheres (melanospheres).
-
Quantification: The number and size of melanospheres are measured.[10][11]
In Vivo Xenograft Studies
These studies evaluate the antitumor activity of this compound in a living organism.
-
Cell Implantation: Human tumor cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or NOD/SCID mice).[5][10]
-
Tumor Growth: Tumors are allowed to establish to a measurable size.
-
Treatment Administration: Mice are randomized to receive this compound (formulated for oral administration) or vehicle control according to a specified dosing schedule.[5]
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Pharmacodynamic markers (e.g., HES1 expression) can also be assessed in tumor tissue.[10]
Figure 2. General workflow for in vivo xenograft studies.
Serial Xenotransplantation Assay
This "gold standard" assay assesses the impact of a drug on the tumor-initiating cell population.
Figure 3. Serial xenotransplantation assay workflow.
Clinical Development and Combination Strategies
This compound has been evaluated in several Phase I and II clinical trials, both as a monotherapy and in combination with other agents.[4][6][13][14] While the development of this compound was discontinued by the manufacturer, the clinical data generated valuable insights.[13] For instance, a Phase I study in combination with capecitabine established a recommended Phase II dose and showed clinical benefit in cervical and colon cancer.[13][15] Another Phase Ib trial explored its use with temsirolimus in advanced solid tumors.[9]
The rationale for combination therapies is strong. For example, γ-secretase inhibitors have been shown to enhance the chemosensitivity of colon cancer cells.[13] Preclinical studies have also demonstrated synergistic effects when combined with farnesyltransferase inhibitors in glioblastoma stem cells, leading to enhanced radio-sensitivity and reduced tumor growth.[12][16]
Conclusion
This compound is a well-characterized γ-secretase inhibitor that effectively targets the Notch signaling pathway. Its ability to reduce the cancer stem cell population by impairing self-renewal, anchorage-independent growth, and tumor-initiating potential has been demonstrated across multiple cancer types in preclinical models. While its clinical development has been halted, the wealth of data on this compound continues to inform the development of next-generation Notch inhibitors and provides a strong rationale for targeting the Notch pathway to eliminate cancer stem cells. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers dedicated to advancing this critical area of cancer drug discovery.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Facebook [cancer.gov]
- 3. Phase I Study of this compound, a Gamma Secretase Inhibitor of Notch Signaling, in Patients With Refractory Metastatic or Locally Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase II Study of the Gamma Secretase Inhibitor this compound in Patients with Previously Treated Metastatic Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase II Study of this compound Gamma-Secretase Inhibitor in Metastatic Melanoma: SWOG 0933 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A Phase Ib Dose Escalation Trial of this compound (a γ-secretase inhibitor) in Combination with Exemestane in Patients with ER + Metastatic Breast Cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase Ib combination study of this compound, a gamma-secretase inhibitor, and temsirolimus in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Novel Gamma Secretase Inhibitor this compound Reduces the Tumor Initiating Potential of Melanoma | PLOS One [journals.plos.org]
- 11. The Novel Gamma Secretase Inhibitor this compound Reduces the Tumor Initiating Potential of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unlocking the Secrets of Cancer Stem Cells with γ-Secretase Inhibitors: A Novel Anticancer Strategy [mdpi.com]
- 13. A Multicenter Phase 1 Study of γ -secretase inhibitor this compound in Combination with Capecitabine in Refractory Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Phase Ib/II Randomized Study of this compound, a Gamma Secretase or Notch Inhibitor with or without Vismodegib, a Hedgehog Inhibitor, in Advanced Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A multicenter phase 1 study of γ -secretase inhibitor this compound in combination with capecitabine in refractory solid tumors | Semantic Scholar [semanticscholar.org]
- 16. Combinatorial Strategies to Target Molecular and Signaling Pathways to Disarm Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
RO4929097: A Technical Guide on a Gamma-Secretase Inhibitor in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO4929097 is an orally bioavailable, potent, and selective small-molecule inhibitor of gamma-secretase, a key enzyme in the Notch signaling pathway.[1][2][3] Initially developed for Alzheimer's disease, its ability to modulate Notch signaling has led to its extensive investigation as a potential anti-cancer agent.[4] The Notch pathway is a critical regulator of cell fate decisions, including differentiation, proliferation, and apoptosis, and its dysregulation is implicated in the progression of numerous malignancies.[1][5] By inhibiting gamma-secretase, this compound prevents the cleavage and activation of Notch receptors, thereby impeding downstream signaling that contributes to tumor growth and survival.[3] This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, preclinical efficacy, and clinical trial outcomes across various cancer types.
Mechanism of Action: Targeting the Notch Signaling Pathway
The canonical Notch signaling cascade is initiated by the binding of a ligand (e.g., Delta-like or Jagged) to a Notch receptor (NOTCH1-4). This interaction triggers a series of proteolytic cleavages. The final and critical cleavage is mediated by the gamma-secretase complex, which releases the Notch intracellular domain (NICD).[1][6] The NICD then translocates to the nucleus, where it forms a transcriptional activation complex with CSL and MAML, leading to the expression of target genes such as HES1 and HEY1.[2][5] These target genes are instrumental in maintaining cells in a proliferative, undifferentiated state.[1]
This compound acts by directly binding to and inhibiting the gamma-secretase complex, thereby blocking the release of NICD.[3] This inhibition leads to a downstream reduction in the expression of Notch target genes, which in turn can induce a less transformed, slower-growing phenotype in cancer cells.[2] Preclinical studies have shown that this compound can decrease ICN production and the mRNA expression of Hes1 in tumor cells.[2]
Preclinical and Clinical Efficacy of this compound Across Cancer Types
This compound has been evaluated in a wide range of solid tumors and hematological malignancies. The following sections summarize the key findings from preclinical and clinical studies.
Solid Tumors
Glioblastoma: In a Phase 0/I trial, this compound was shown to penetrate both contrast-enhancing and non-enhancing regions of glioblastoma tumors.[7] The study demonstrated target engagement with a reduction in NICD-positive tumor cells after treatment.[7] Another Phase I study evaluated this compound in combination with bevacizumab for recurrent malignant glioma, showing the combination was well-tolerated with some radiographic responses.[8] However, a separate study surprisingly indicated that this compound could promote glioma cell migration in vitro.[9]
Pancreatic Cancer: Preclinical models of pancreatic cancer showed that inhibition of gamma-secretase retarded tumor progression.[10] A Phase II study in patients with previously treated metastatic pancreatic adenocarcinoma found the drug to be well-tolerated but with limited single-agent activity, showing a median overall survival of 4.1 months and a median progression-free survival of 1.5 months.[10][11] The development of this compound for this indication was discontinued.[11]
Colorectal Cancer: A Phase II trial of this compound in patients with refractory metastatic colorectal cancer reported no radiographic responses and a short time to progression, suggesting minimal single-agent activity.[12] However, in a Phase I study of advanced solid tumors, a partial response was observed in a patient with colorectal adenocarcinoma with neuroendocrine features.[1][13]
Melanoma: In a Phase II study (SWOG 0933) for metastatic melanoma, this compound showed minimal clinical activity, with a 6-month progression-free survival of 9% and a 1-year overall survival of 50%.[5] The study noted one confirmed partial response.[5] Preclinical studies, however, demonstrated that this compound could reduce the tumor-initiating potential of melanoma cells and impair their growth in vivo.[14]
Breast Cancer: For triple-negative breast cancer (TNBC), a Phase I study combining this compound with neoadjuvant paclitaxel and carboplatin showed a pathological complete response (pCR) rate of 50%, suggesting the regimen is active.[15] In ER+ metastatic breast cancer, a Phase Ib trial of this compound with exemestane found the combination to be safe and reasonably well-tolerated, with 20% of patients having stable disease for at least 6 months.[16]
Ovarian Cancer: A Phase II study of single-agent this compound in patients with recurrent platinum-resistant epithelial ovarian cancer found insufficient activity to warrant further investigation as a monotherapy.[17] No objective responses were observed, although 33% of patients had stable disease as their best response.[17]
Sarcoma: A Phase Ib/II randomized study evaluated this compound alone or in combination with the Hedgehog inhibitor vismodegib in advanced sarcoma.[18] The combination was well-tolerated, but no objective responses were seen, and there was no significant difference in progression-free or overall survival between the treatment arms.[18]
Other Solid Tumors: A Phase I study in patients with refractory metastatic or locally advanced solid tumors showed that this compound was generally well-tolerated.[1][19] Antitumor activity was observed in seven of eight animal models.[1]
Pediatric Cancers
The Pediatric Preclinical Testing Program evaluated this compound in in vivo models of childhood cancers. The drug induced significant differences in event-free survival in 6 of 26 solid tumor xenografts, with the most consistent effects seen in osteosarcoma models.[20] However, it showed little activity against acute lymphoblastic leukemia (ALL) xenografts.[20]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line/Assay | Cancer Type | IC50 | Reference |
| Cell-free and cellular assays | General | Low nanomolar range | [2] |
| cNOTCH1sub cleavage | - | 0.46 nM | [21] |
| cNOTCH4sub cleavage | - | 3.4 nM | [21] |
Table 2: Clinical Trial Outcomes for this compound Monotherapy
| Cancer Type | Phase | N | Key Outcomes | Reference |
| Metastatic Colorectal Cancer | II | - | No radiographic responses, short time to progression. | [12] |
| Metastatic Pancreatic Adenocarcinoma | II | 18 | Median OS: 4.1 months; Median PFS: 1.5 months; 6-month survival rate: 27.8%. | [10][11] |
| Metastatic Melanoma | II | 32 | 1 partial response; 6-month PFS: 9%; 1-year OS: 50%. | [5] |
| Recurrent Platinum-Resistant Ovarian Cancer | II | 45 | No objective responses; 33% stable disease; Median PFS: 1.3 months. | [17] |
| Advanced Solid Tumors | I | 110 | 1 partial response (colorectal adenocarcinoma with neuroendocrine features), 1 mixed response (sarcoma). | [1][13][19] |
Table 3: Clinical Trial Outcomes for this compound Combination Therapy
| Cancer Type | Phase | Combination Agent(s) | N | Key Outcomes | Reference |
| Triple-Negative Breast Cancer | I | Paclitaxel and Carboplatin (neoadjuvant) | 14 | Pathological complete response rate: 50%. | [15] |
| ER+ Metastatic Breast Cancer | Ib | Exemestane | 15 | 1 partial response; 6 stable disease; 20% with stable disease ≥ 6 months. | [16] |
| Advanced Sarcoma | Ib/II | Vismodegib | 42 | No objective responses; no significant difference in PFS or OS between arms. | [18] |
| Refractory Solid Tumors | I | Capecitabine | 30 | 3 confirmed partial responses (2 colon, 1 cervical). | [22][23] |
| Recurrent Malignant Glioma | I | Bevacizumab | 13 | 1 complete response, 1 partial response; Median OS: 10.9 months; Median PFS: 3.7 months. | [8] |
Experimental Protocols
Phase II Study of this compound in Metastatic Pancreatic Adenocarcinoma
-
Study Design: A two-stage, single-arm Phase II trial.[10]
-
Patient Population: Patients with previously treated metastatic pancreatic adenocarcinoma.[10]
-
Treatment Regimen: this compound administered orally at a dose of 20 mg daily on days 1-3, 8-10, and 15-17 of 21-day cycles.[10][11]
-
Secondary Endpoints: Overall survival (OS), response rate, toxicities, pharmacokinetic and pharmacodynamic analyses.[10][11]
Phase I Study of this compound in Advanced Solid Tumors
-
Study Design: A dose-escalation Phase I trial.[1]
-
Patient Population: Patients with refractory metastatic or locally advanced solid tumors.[1]
-
Treatment Schedules:
-
Primary Objectives: Determine the maximum-tolerated dose (MTD) and assess safety and pharmacokinetics.[1]
-
Secondary Objectives: Assess pharmacodynamic effects and preliminary evidence of anticancer activity.[1]
Conclusion
This compound has demonstrated a clear mechanism of action through the inhibition of the Notch signaling pathway, with preclinical evidence of antitumor activity across a variety of cancer models.[1][2] However, its clinical efficacy as a single agent in unselected patient populations has been modest in several solid tumors, including pancreatic and colorectal cancer.[10][12] More promising results have been observed in combination therapies, particularly in triple-negative breast cancer and in combination with capecitabine for refractory solid tumors, suggesting a potential synergistic effect with chemotherapy.[15][22] The safety profile of this compound is generally manageable, with most toxicities being low-grade.[1][5] Future research may focus on identifying predictive biomarkers to select patient populations most likely to benefit from Notch inhibition and on exploring rational combination strategies to overcome resistance and enhance therapeutic outcomes. Despite the discontinuation of its development for some indications, the study of this compound has provided valuable insights into the therapeutic potential and challenges of targeting the Notch pathway in cancer.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. A Phase II Study of this compound Gamma-Secretase Inhibitor in Metastatic Melanoma: SWOG 0933 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Phase I Study of this compound with Bevacizumab in Patients with Recurrent Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. γ-secretase inhibitors, DAPT and this compound, promote the migration of Human Glioma Cells via Smad5-downregulated E-cadherin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Phase II Study of the Gamma Secretase Inhibitor this compound in Patients with Previously Treated Metastatic Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase II study of the gamma secretase inhibitor this compound in patients with previously treated metastatic pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Phase II Study of this compound in Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase I study of this compound, a gamma secretase inhibitor of Notch signaling, in patients with refractory metastatic or locally advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Novel Gamma Secretase Inhibitor this compound Reduces the Tumor Initiating Potential of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Phase Ib Dose Escalation Trial of this compound (a γ-secretase inhibitor) in Combination with Exemestane in Patients with ER + Metastatic Breast Cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A phase II study of single-agent this compound, a gamma-secretase inhibitor of Notch signaling, in patients with recurrent platinum-resistant epithelial ovarian cancer: A study of the Princess Margaret, Chicago and California phase II consortia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Phase I Study of this compound, a Gamma Secretase Inhibitor of Notch Signaling, in Patients With Refractory Metastatic or Locally Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Initial Testing (Stage 1) the Pediatric Preclinical Testing Program of this compound, a γ-Secretase Inhibitor Targeting Notch Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. embopress.org [embopress.org]
- 22. A Multicenter Phase 1 Study of γ -secretase inhibitor this compound in Combination with Capecitabine in Refractory Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A multicenter phase 1 study of γ -secretase inhibitor this compound in combination with capecitabine in refractory solid tumors | Semantic Scholar [semanticscholar.org]
The Pharmacodynamics of RO4929097: A Technical Guide for Researchers
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
RO4929097, also known as RG-4733, is a potent, orally bioavailable, and selective small-molecule inhibitor of γ-secretase.[1][2] Initially investigated for the treatment of Alzheimer's disease, its development has since pivoted towards oncology due to the critical role of the Notch signaling pathway in various cancers.[1] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, focusing on its mechanism of action, effects on key signaling pathways, and a summary of its preclinical and clinical pharmacodynamic profile.
Mechanism of Action: Inhibition of γ-Secretase and Notch Signaling
This compound exerts its therapeutic effects by targeting and inhibiting the γ-secretase enzyme complex, a key intramembrane protease.[2][3] The γ-secretase complex is responsible for the cleavage of several type I transmembrane proteins, most notably the Notch receptors (Notch1-4).[4]
The Notch signaling pathway is a highly conserved cellular communication system that regulates cell fate decisions, including proliferation, differentiation, and apoptosis.[4][5] In the canonical pathway, ligand binding to the Notch receptor triggers a series of proteolytic cleavages. The final cleavage, mediated by γ-secretase, releases the Notch intracellular domain (NICD).[4] NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and co-activators, leading to the transcription of downstream target genes, such as those in the Hairy/Enhancer of Split (Hes) and Hes-related with YRPW motif (Hey) families.[5]
By inhibiting γ-secretase, this compound prevents the release of NICD, thereby blocking the downstream signaling cascade.[3] This inhibition leads to a reduction in the expression of Notch target genes, such as Hes1, which in turn can induce a less transformed, slower-growing cellular phenotype.[3][6]
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative pharmacodynamic parameters of this compound from various in vitro and cellular assays.
| Parameter | Value | Assay System | Reference(s) |
| IC50 (γ-secretase) | 4 nM | Cell-free γ-secretase enzyme assay | [6] |
| EC50 (Aβ40 processing) | 14 nM | HEK293 cells expressing APP695 | [6] |
| EC50 (Notch inhibition) | 5 nM | HEK293 cells expressing truncated human Notch1 (luciferase reporter assay) | [6] |
Table 1: In Vitro and Cellular Potency of this compound. This table details the half-maximal inhibitory and effective concentrations of this compound against its direct target and in cellular models of its activity.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow for its pharmacodynamic evaluation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Pre-Clinical studies of Notch Signaling Inhibitor this compound in Inflammatory Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
RO4929097: In Vitro Application Notes and Protocols for a Potent γ-Secretase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO4929097 is a potent and selective, orally bioavailable small-molecule inhibitor of γ-secretase, a key enzyme in the Notch signaling pathway.[1][2][3] The Notch signaling cascade is a highly conserved pathway that plays a critical role in regulating cell proliferation, differentiation, and apoptosis.[4] Dysregulation of this pathway is implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention. This compound functions by binding to γ-secretase and blocking the proteolytic cleavage of Notch receptors, which in turn prevents the release of the Notch intracellular domain (NICD).[1][4] This inhibition of NICD formation leads to a downregulation of downstream target genes, such as Hes1, resulting in anti-proliferative and pro-differentiation effects in tumor cells.[3][5] These application notes provide detailed protocols for key in vitro assays to evaluate the activity of this compound.
Mechanism of Action: Inhibition of Notch Signaling
This compound exerts its biological effects by directly inhibiting the enzymatic activity of the γ-secretase complex. This multi-protein complex is responsible for the intramembrane cleavage of several type I transmembrane proteins, including the Notch receptors. Following ligand binding, the Notch receptor undergoes a series of proteolytic cleavages. The final cleavage, mediated by γ-secretase, releases the NICD, which then translocates to the nucleus to act as a transcriptional co-activator for target genes like Hes1 and Hey1. By blocking this final cleavage step, this compound effectively shuts down the Notch signaling cascade.
Figure 1: Mechanism of action of this compound in the Notch signaling pathway.
Quantitative Data Summary
The potency of this compound has been characterized in various in vitro assays, demonstrating its activity in the low nanomolar range.
| Assay Type | System | Potency (IC50 / EC50) | Reference |
| γ-Secretase Activity | Cell-Free Enzyme Assay | IC50: 4 nM | [3][5][6] |
| Notch Signaling | Cellular Reporter Assay (HEK293) | EC50: 5 ± 1 nM | [5][6] |
| APP Processing | Cellular Aβ-lowering Assay (HEK293) | EC50: 14 ± 4 nM | [5][6] |
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the activity of this compound.
Figure 2: General experimental workflow for the in vitro evaluation of this compound.
Cell-Free γ-Secretase Activity Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of the γ-secretase complex using a synthetic substrate.
Materials:
-
γ-Secretase enzyme complex (from cell membrane preparations)
-
Fluorogenic γ-secretase substrate (e.g., a peptide conjugated to EDANS and DABCYL)
-
Assay Buffer (e.g., containing 0.25% CHAPSO)
-
This compound
-
DMSO (for compound dilution)
-
96-well black microplate
-
Fluorescent microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stocks into the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Reaction Setup: In a 96-well black microplate, add the following in order:
-
Assay Buffer
-
Diluted this compound or vehicle (DMSO) control.
-
γ-Secretase enzyme preparation (e.g., 40 µg/mL of membrane protein).
-
-
Initiate Reaction: Add the fluorogenic substrate (e.g., 1-5 µM final concentration) to each well to start the reaction.
-
Incubation: Cover the plate and incubate at 37°C for 1-3 hours in the dark.
-
Measurement: Read the fluorescence on a microplate reader with excitation and emission wavelengths appropriate for the substrate (e.g., Ex: 340-355 nm, Em: 495-510 nm for EDANS/DABCYL).[7]
-
Data Analysis: Subtract the background fluorescence (wells with no enzyme or no substrate). Plot the fluorescence intensity against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Notch Signaling Reporter Assay
This cell-based assay quantifies the inhibition of the Notch signaling pathway within intact cells using a luciferase reporter system.
Materials:
-
HEK293 cell line stably expressing a Notch receptor-Gal4/VP16 fusion protein and a Gal4-driven luciferase reporter.[4]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
96-well white, clear-bottom cell culture plate
-
Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the stable reporter cells into a 96-well white plate at a density that will result in 80-90% confluency on the day of the assay. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.
-
Luciferase Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal of treated wells to the vehicle control wells. Plot the normalized signal against the log of the inhibitor concentration and fit the data to determine the EC50 value.
Cell Viability (MTT) Assay
This assay assesses the effect of this compound on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.
Materials:
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[1]
-
96-well clear cell culture plate
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2 x 10^5 cells/well for ARPE-19) and allow them to adhere for 24 hours.[4]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1 µM to 160 µM).[2] Include a vehicle-only control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10-20 µL of MTT stock solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Mix gently on an orbital shaker.
-
Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[1] A reference wavelength of 630 nm can be used to subtract background.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Western Blot Analysis for Notch Pathway Proteins
This protocol is used to detect the levels of key proteins in the Notch pathway, such as cleaved Notch1 (NICD) and its downstream target Hes1, following treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 7.5-12.5%)[2]
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved Notch1, anti-Hes1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Culture and treat cells with this compound (e.g., starting at 100 nM for 24 hours) or vehicle.[4] After treatment, wash the cells with cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[2]
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-NICD or anti-Hes1) overnight at 4°C, diluted according to the manufacturer's recommendation. Also, probe a separate membrane or the same stripped membrane with a loading control antibody (e.g., β-actin).
-
Washing and Secondary Antibody: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of the target proteins to the loading control to determine the relative change in expression upon treatment with this compound. A reduction in NICD and Hes1 levels indicates successful inhibition of the Notch pathway.[4]
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. broadpharm.com [broadpharm.com]
- 4. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. resources.rndsystems.com [resources.rndsystems.com]
Application Notes and Protocols for RO4929097 Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing RO4929097, a potent and selective γ-secretase inhibitor, in cell culture experiments. The provided protocols are intended to serve as a starting point for researchers investigating the effects of Notch signaling inhibition in various cellular contexts.
Introduction
This compound is an orally bioavailable small molecule that inhibits the γ-secretase complex, a key enzyme in the Notch signaling pathway.[1][2] The binding of a Notch ligand to its receptor triggers a series of proteolytic cleavages, the final of which is mediated by γ-secretase. This cleavage releases the Notch intracellular domain (NICD), which then translocates to the nucleus to activate the transcription of downstream target genes, such as Hes1, that regulate cell proliferation, differentiation, and apoptosis.[3][4] By blocking γ-secretase activity, this compound prevents the generation of NICD, thereby inhibiting Notch signaling.[1][2] Dysregulation of the Notch pathway has been implicated in various cancers, making this compound a valuable tool for cancer research and drug development.[1][5]
Mechanism of Action: Inhibition of Notch Signaling
The primary mechanism of action of this compound is the inhibition of the γ-secretase enzyme complex, which prevents the cleavage of the Notch receptor and the subsequent release of the Notch Intracellular Domain (NICD). This disruption of the Notch signaling cascade leads to a reduction in the expression of downstream target genes, ultimately affecting cell fate decisions.
Quantitative Data Summary
The effective concentration of this compound can vary significantly depending on the cell line, treatment duration, and the specific biological endpoint being measured. The following table summarizes reported IC50 and effective concentrations from various studies.
| Cell Line/Assay | IC50/EC50 | Effective Concentration | Observed Effect | Reference |
| γ-secretase (cell-free) | 4 nM | N/A | Inhibition of γ-secretase activity | [6][7] |
| Notch Reporter Assay | 5 nM | N/A | Inhibition of Notch signaling | [7] |
| HEK293 | 14 nM (Aβ peptides) | N/A | Decreased secretion of Aβ peptides | [7] |
| SUM149 (Breast Cancer) | Not Reported | 1 µM | 20% growth inhibition; sensitization to radiation | [6][7][8] |
| SUM190 (Breast Cancer) | Not Reported | 1 µM | 10% growth inhibition; sensitization to radiation | [6][7] |
| A549 (NSCLC) | Not Reported | Low nanomolar range | Reduced ICN production and a less transformed phenotype | [2][7] |
| ARPE-19 | Not Reported | 10 - 80 µM | Inhibition of TGFβ1-induced EMT and Notch signaling | [3] |
| Various Cancer Cell Lines | 100 nM - 12.5 µM | N/A | Strong decrease in NICD levels | [9] |
| Epithelial Ovarian Cancer | Not Reported | 10 µM | Enhanced stem cell phenotype and increased cisplatin resistance via Notch3 activation | [10] |
| Breast Cancer (with Tocilizumab) | Not Reported | 10 µM | Suppression of tumor growth and cancer stem cells | [10] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to determine the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 1 nM to 100 µM. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Notch Signaling Pathway Components
This protocol details the detection of key proteins in the Notch signaling pathway to confirm the inhibitory effect of this compound.
Materials:
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-cleaved Notch1 (Val1744), anti-Hes1, anti-Actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound (e.g., 100 nM, 1 µM, 10 µM) or vehicle (DMSO) for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (Actin or GAPDH).
Protocol 3: Colony Formation Assay (Clonogenic Assay)
This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.
Materials:
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
Complete cell culture medium
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Drug Treatment: After 24 hours, treat the cells with various concentrations of this compound or vehicle.
-
Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh drug-containing medium every 3-4 days.
-
Colony Staining:
-
Wash the wells with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
-
Colony Counting: Wash the wells with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition.
Concluding Remarks
This compound is a valuable research tool for investigating the role of the Notch signaling pathway in various biological processes, particularly in oncology. The provided protocols and concentration guidelines offer a solid foundation for designing and executing experiments. It is crucial to optimize treatment conditions for each specific cell line and experimental setup to ensure reliable and reproducible results. As with any targeted inhibitor, careful consideration of potential off-target effects and the use of appropriate controls are essential for data interpretation.
References
- 1. Facebook [cancer.gov]
- 2. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Mechanism of Notch Signaling Pathway in Malignant Progression of Glioblastoma and Targeted Therapy [mdpi.com]
- 5. ascopubs.org [ascopubs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. glpbio.com [glpbio.com]
- 9. embopress.org [embopress.org]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: RO4929097 in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO4929097 is a potent and selective, orally bioavailable small-molecule inhibitor of gamma-secretase (γ-secretase), a key enzyme in the Notch signaling pathway.[1][2] Dysregulation of the Notch signaling pathway is implicated in the pathology of various cancers, making it a compelling target for therapeutic intervention.[3][4][5] this compound functions by blocking the γ-secretase-mediated cleavage of the Notch receptor, which prevents the release of the Notch intracellular domain (NICD).[1][4][6] This, in turn, inhibits the transcription of downstream target genes, such as Hes1, leading to a less transformed, slower-growing cellular phenotype.[1][7]
These application notes provide a comprehensive overview of dosing schedules for this compound in various animal models and detailed protocols for in vivo efficacy studies and pharmacodynamic analyses.
Data Presentation: this compound Animal Model Dosing Schedules
The following table summarizes the dosing schedules for this compound used in preclinical xenograft models. The oral route of administration is consistently used, with the compound typically formulated as a suspension.
| Animal Model | Tumor Type | Dose (mg/kg) | Dosing Schedule | Vehicle | Reference |
| Nude Mice | A549 Non-Small Cell Lung Carcinoma (NSCLC) | 3-60 | Once daily for 7, 14, or 21 days | 1.0% Klucel in water with 0.2% Tween 80 | [1] |
| Nude Mice | Various Xenografts | 10 | Once daily for 21 days | 1.0% Klucel in water with 0.2% Tween 80 | [1][7] |
| Nude Mice | Calu-6 | 60 | Daily for 7 days, followed by 7 days off, for 2 cycles (7+/7- x 2) | 1.0% Klucel in water with 0.2% Tween 80 | [1] |
| NOD/SCID/IL2gammaR-/- (NOG) Mice | WM3248 Primary Melanoma | 10 | Daily by oral administration for 30 days | Not specified | [8] |
| NOG Mice | 5B1 Metastatic Melanoma | 10 | Daily by oral administration for 12 days | Not specified | [8] |
Note: Intermittent dosing schedules have been shown to maintain efficacy while mitigating potential toxicities associated with continuous Notch inhibition.[1]
Experimental Protocols
I. In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol describes a general procedure for evaluating the antitumor activity of this compound in a subcutaneous xenograft mouse model.
Materials:
-
This compound
-
Vehicle components: 1.0% Klucel, 0.2% Tween 80, sterile water
-
Tumor cells (e.g., A549 NSCLC)
-
Immunocompromised mice (e.g., nude mice)
-
Standard animal husbandry equipment
-
Calipers for tumor measurement
Procedure:
-
Animal Acclimation: Acclimate mice to the animal facility for at least one week prior to the start of the experiment.
-
Tumor Cell Implantation:
-
Culture tumor cells to the logarithmic growth phase.
-
Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension (typically 5 x 10^6 cells in 0.1-0.2 mL) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width^2)/2).
-
When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize mice into treatment and control groups.
-
-
Preparation of this compound Formulation:
-
Drug Administration:
-
Administer this compound or vehicle to the respective groups via oral gavage according to the chosen dosing schedule (e.g., 10 mg/kg, once daily).
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Observe animals for any signs of toxicity.
-
-
Endpoint:
-
Continue the study until tumors in the control group reach a predetermined endpoint, or for a specified duration.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis.
-
II. Pharmacodynamic Analysis of Notch Signaling Inhibition
This protocol outlines the procedures for assessing the effect of this compound on the Notch signaling pathway in tumor tissue.
Materials:
-
Tumor tissue from the in vivo efficacy study
-
Protein lysis buffer with protease and phosphatase inhibitors
-
Reagents for Western blotting (antibodies against NICD and a loading control like β-actin)
-
RNA extraction kit
-
Reagents for reverse transcription and quantitative PCR (RT-qPCR) (primers for Hes1 and a housekeeping gene)
Procedure:
-
Tissue Harvesting and Processing:
-
Excise tumors at the end of the in vivo study.
-
For protein analysis, snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C.
-
For RNA analysis, place a portion of the tumor in an RNA stabilization solution (e.g., RNAlater) and store according to the manufacturer's instructions.
-
-
Western Blotting for NICD:
-
Homogenize the frozen tumor tissue in lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for the cleaved Notch1 intracellular domain (NICD).
-
Incubate with a secondary antibody and visualize the protein bands. A reduction in NICD levels in the this compound-treated group compared to the vehicle group indicates target engagement.[1]
-
-
RT-qPCR for Hes1 mRNA:
-
Extract total RNA from the tumor tissue using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative PCR using primers specific for the Notch target gene, Hes1, and a housekeeping gene for normalization. A decrease in Hes1 mRNA expression in the this compound-treated samples indicates inhibition of the Notch signaling pathway.[1]
-
Mandatory Visualizations
Caption: Mechanism of this compound action on the Notch signaling pathway.
Caption: General experimental workflow for an in vivo efficacy study.
References
- 1. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. A Multicenter Phase 1 Study of γ -secretase inhibitor this compound in Combination with Capecitabine in Refractory Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase Ib combination study of this compound, a gamma-secretase inhibitor, and temsirolimus in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Initial Testing (Stage 1) the Pediatric Preclinical Testing Program of this compound, a γ-Secretase Inhibitor Targeting Notch Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Novel Gamma Secretase Inhibitor this compound Reduces the Tumor Initiating Potential of Melanoma | PLOS One [journals.plos.org]
Application Note: Preparation of RO4929097 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: RO4929097 is a potent and selective small-molecule inhibitor of γ-secretase, a key enzyme in the Notch signaling pathway.[1][2] The Notch pathway is frequently dysregulated in various cancers, making this compound a valuable tool in oncological research.[2][3] Accurate and consistent preparation of stock solutions is critical for ensuring experimental reproducibility. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as a solvent.
Quantitative Data Summary
A summary of the essential physicochemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₂₂H₂₀F₅N₃O₃ |
| Molecular Weight | 469.4 g/mol [4][5][6] |
| Appearance | White to off-white solid[6][7] |
| CAS Number | 847925-91-1[6][7] |
| Solubility in DMSO | ≥23.47 mg/mL to 94 mg/mL (≥50 mM to ~200 mM)[1][4][7] |
| Storage (Solid) | Store at 4°C or -20°C, protected from light.[1][6][7] |
| Storage (Stock Solution) | Store aliquots at -20°C for up to 2 years or -80°C for 1 year. Avoid repeated freeze-thaw cycles.[6][7] |
Experimental Protocol
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials and Equipment:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber, or light-protected microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Pre-Reconstitution Steps:
-
Weighing the Compound:
-
Tare the analytical balance with a sterile microcentrifuge tube.
-
Carefully weigh the desired amount of this compound powder. For this example, we will use 5 mg.
-
-
Calculating the Solvent Volume:
-
Use the following formula to calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
Volume (mL) = [Mass (mg) / Molecular Weight ( g/mol )] / Concentration (mM)
-
Example Calculation for a 10 mM stock from 5 mg of this compound:
-
Volume (mL) = [5 mg / 469.4 mg/mmol] / 10 mmol/L
-
Volume (mL) = 1.065 mL
-
Therefore, add 1.065 mL of DMSO to 5 mg of this compound.
-
-
-
Dissolution:
-
Add the calculated volume of high-purity DMSO to the tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly for several minutes until the solid is completely dissolved. If a precipitate is observed, continue vortexing for up to 5 minutes.[6] Gentle warming in a water bath (37°C) can aid dissolution if needed.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Aliquoting and Storage:
-
To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Clearly label each aliquot with the compound name, concentration, date, and initials.
-
Store the aliquots at -20°C or -80°C. Stock solutions are stable for up to 2 years at -20°C.[6]
-
Safety Precautions:
-
This compound is a potent biologically active compound. Handle with care, using appropriate PPE.
-
DMSO is an excellent solvent that can penetrate the skin, potentially carrying dissolved substances with it.[8] Avoid direct contact with skin and eyes.
-
All procedures should be performed in a well-ventilated area or a chemical fume hood.
Visualizations
References
- 1. apexbt.com [apexbt.com]
- 2. The Novel Gamma Secretase Inhibitor this compound Reduces the Tumor Initiating Potential of Melanoma | PLOS One [journals.plos.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Ro 4929097 | C22H20F5N3O3 | CID 49867930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. reagentsdirect.com [reagentsdirect.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for RO4929097 Xenograft Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO4929097 is a potent and selective small-molecule inhibitor of gamma-secretase, a key enzyme in the Notch signaling pathway.[1][2][3] Dysregulation of the Notch signaling pathway is implicated in the development and progression of various cancers.[4][5] By inhibiting gamma-secretase, this compound prevents the cleavage and activation of Notch receptors, leading to a downstream reduction in the expression of target genes like Hes1.[1][2] This mechanism ultimately results in decreased tumor cell proliferation, induction of a less transformed phenotype, and inhibition of angiogenesis.[1][2][4] Preclinical studies in various xenograft models have demonstrated the anti-tumor efficacy of this compound, supporting its investigation as a potential cancer therapeutic.[1][2][4]
Mechanism of Action: Targeting the Notch Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the Notch signaling pathway. This pathway is a highly conserved cell-to-cell communication system crucial for normal development and tissue homeostasis.[6][7][8] In the context of cancer, aberrant Notch signaling can drive cell proliferation and maintain a stem-cell-like state.[4]
The core mechanism of this compound's action is the inhibition of gamma-secretase, a multi-protein complex that performs a critical cleavage event in the activation of Notch receptors.[3] When a Notch ligand on one cell binds to a Notch receptor on an adjacent cell, the receptor undergoes a series of proteolytic cleavages.[6][9][10] The final cleavage, mediated by gamma-secretase, releases the Notch intracellular domain (NICD).[6][9] The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL and co-activators, leading to the transcription of target genes such as those in the Hes and Hey families.[8][9] this compound blocks this final cleavage step, preventing the release of NICD and thereby inhibiting the downstream signaling cascade.[3]
References
- 1. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Inhibition of γ-Secretase Activity Inhibits Tumor Progression in a Mouse Model of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Notch signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Efficacy of RO4929097 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of RO4929097, a potent gamma-secretase inhibitor, in various mouse models of cancer. The protocols and data presented are intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.
Introduction
This compound is an orally bioavailable small-molecule inhibitor of gamma-secretase, a key enzyme in the Notch signaling pathway.[1] The Notch pathway is a critical regulator of cell fate decisions, and its dysregulation is implicated in the development and progression of numerous cancers.[2][3] By inhibiting gamma-secretase, this compound prevents the cleavage and activation of Notch receptors, thereby disrupting downstream signaling that promotes tumor cell proliferation, survival, and maintenance of a stem-cell-like state.[1][2] Preclinical studies in various mouse xenograft models have demonstrated the anti-tumor activity of this compound.[4][5]
Mechanism of Action: Notch Signaling Inhibition
This compound exerts its anti-tumor effects by targeting the Notch signaling cascade. The binding of a Notch ligand (e.g., Delta-like or Jagged) to a Notch receptor on an adjacent cell initiates a series of proteolytic cleavages. The final cleavage, mediated by the gamma-secretase complex, releases the Notch intracellular domain (NICD). NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and activates the transcription of target genes, such as those in the Hes and Hey families. These target genes are involved in regulating cell proliferation, differentiation, and apoptosis. This compound blocks the gamma-secretase-mediated cleavage, preventing the release of NICD and subsequent activation of Notch target genes.[4][6]
In Vivo Efficacy Data
This compound has demonstrated significant anti-tumor efficacy in a variety of preclinical mouse xenograft models. The tables below summarize the quantitative data from key studies.
Table 1: Efficacy of this compound in a Non-Small Cell Lung Carcinoma (NSCLC) Xenograft Model (A549) [4]
| Dose (mg/kg) | Dosing Schedule | Duration | Tumor Growth Inhibition (%) |
| 3 | Daily | 21 days | Significant |
| 10 | Daily | 21 days | Significant |
| 60 | Daily | 21 days | Significant |
| 60 | Twice Daily (7 days on / 14 days off) | 21-day cycle | 91% (at day 47) |
Table 2: Efficacy of this compound in Various Xenograft Models [4]
| Xenograft Model | Dose (mg/kg) | Dosing Schedule | Outcome |
| Calu-6 (NSCLC) | 60 | 7 days on / 7 days off (2 cycles) | Orally active |
| H460a (NSCLC) | - | - | Resistant |
| Multiple Myeloma (RPMI-8226) | 10 | Daily for 14 days | Significantly reduced tumor growth |
| Melanoma (5B1) | - | 12 days (starting 7 days post-injection) | Significant delay in tumor formation |
| Glial Tumors | - | Combination with irradiation | Enhanced irradiation effects |
Experimental Protocols
General Xenograft Tumor Model Protocol
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft mouse model. Specific parameters such as cell line, mouse strain, and dosing regimen should be optimized for the tumor model of interest.
Materials:
-
This compound
-
Vehicle (e.g., 1.0% Klucel in water with 0.2% Tween 80)[4]
-
Tumor cell line of interest
-
Immunocompromised mice (e.g., nude, SCID, or NOG mice)
-
Sterile PBS
-
Matrigel (optional)
-
Calipers
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Cell Preparation: Culture tumor cells under standard conditions. On the day of implantation, harvest cells and resuspend them in sterile PBS, with or without Matrigel, at the desired concentration.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Formulation and Administration: Prepare a suspension of this compound in the appropriate vehicle.[4] Administer the compound or vehicle to the mice orally via gavage according to the specified dosing schedule.
-
Efficacy Assessment: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Tissue Collection: At the end of the study (defined by tumor size, study duration, or signs of morbidity), euthanize the mice. Excise the tumors for pharmacodynamic analysis (e.g., Western blot for NICD and Hes1, immunohistochemistry for proliferation markers like Ki-67).[4][7]
Pharmacodynamic Analysis Protocol
Western Blot for Notch Pathway Inhibition
-
Tumor Lysate Preparation: Homogenize a portion of the excised tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against cleaved Notch1 (NICD) and Hes1. A housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. A reduction in the levels of NICD and Hes1 in the this compound-treated group compared to the vehicle group indicates target engagement and pathway inhibition.[4]
Conclusion
This compound has consistently demonstrated anti-tumor efficacy in a range of preclinical mouse models, supporting its clinical development. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of this gamma-secretase inhibitor. Careful consideration of the appropriate tumor model, dosing schedule, and pharmacodynamic endpoints is crucial for the successful design and interpretation of in vivo studies with this compound.
References
- 1. Facebook [cancer.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Gamma Secretase Inhibitors in Cancer: A Current Perspective on Clinical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I Study of this compound, a Gamma Secretase Inhibitor of Notch Signaling, in Patients With Refractory Metastatic or Locally Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. The Novel Gamma Secretase Inhibitor this compound Reduces the Tumor Initiating Potential of Melanoma | PLOS One [journals.plos.org]
Application Notes and Protocols: Evaluating the γ-Secretase Inhibitor RO4929097 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized for their ability to more accurately recapitulate the complex microenvironment of solid tumors compared to traditional two-dimensional (2D) monolayer cultures.[1][2] This increased physiological relevance is crucial for the preclinical evaluation of anti-cancer therapeutics. RO4929097 is a potent and selective small-molecule inhibitor of γ-secretase, a key enzyme in the Notch signaling pathway.[3][4] Dysregulation of the Notch pathway is implicated in tumor progression, angiogenesis, and the maintenance of cancer stem-like cells, making it a compelling target for cancer therapy.[5]
These application notes provide a comprehensive guide to utilizing this compound in 3D cell culture models. Detailed protocols for spheroid generation, drug treatment, and downstream analysis are provided to facilitate the investigation of this compound's efficacy and mechanism of action in a more clinically relevant context.
Mechanism of Action: this compound and the Notch Signaling Pathway
This compound functions by inhibiting γ-secretase, a multi-subunit protease complex responsible for the intramembrane cleavage of several transmembrane proteins, including the Notch receptors (Notch1-4).[3][4] This cleavage event is a critical step in the canonical Notch signaling pathway.
Canonical Notch Signaling Pathway:
-
Ligand Binding: A transmembrane ligand (e.g., Jagged or Delta-like) on a neighboring cell binds to a Notch receptor on the signal-receiving cell.
-
Proteolytic Cleavages: This binding induces two successive proteolytic cleavages of the Notch receptor. The second cleavage is mediated by the γ-secretase complex.
-
NICD Release and Nuclear Translocation: The γ-secretase-mediated cleavage releases the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus.
-
Gene Transcription: In the nucleus, the NICD forms a complex with the DNA-binding protein CSL (CBF1/Suppressor of Hairless/Lag-1) and a coactivator of the Mastermind-like (MAML) family. This complex activates the transcription of Notch target genes, such as those in the Hes (Hairy and Enhancer of Split) and Hey (Hairy/Enhancer-of-split related with YRPW motif) families.
By inhibiting γ-secretase, this compound prevents the release of the NICD, thereby blocking the downstream signaling cascade. This leads to the downregulation of Notch target genes like HES1, which can result in decreased cell proliferation and a reduced tumor-initiating capacity.[3][5]
Caption: this compound inhibits γ-secretase, blocking Notch signaling.
Quantitative Data: this compound in 2D vs. 3D Cell Culture Models
A critical consideration in drug development is the differential response of cancer cells in 2D versus 3D culture systems. Generally, cells grown in 3D spheroids exhibit increased resistance to chemotherapeutic agents compared to their 2D monolayer counterparts.[1][2] This can be attributed to factors such as limited drug penetration into the spheroid core, the presence of quiescent cells, and altered gene expression profiles.[1]
While direct comparative IC50 values for this compound in 2D versus 3D models are not extensively published, existing data for other compounds and observations for this compound suggest a similar trend of reduced sensitivity in 3D.
| Parameter | 2D Monolayer Culture | 3D Spheroid Culture | Reference |
| Cellular Context | Forced apical-basal polarity, uniform access to nutrients and drugs. | Mimics in vivo tumor architecture with nutrient and oxygen gradients. | [1][2] |
| This compound IC50 (Cell-based Notch Cleavage Assay) | 5 nM | Expected to be higher due to diffusion limitations and cellular heterogeneity. | [4] |
| Effect on Colony/Spheroid Formation (Inflammatory Breast Cancer Cells) | Reduced 2D colony formation. | Increased mammosphere formation. | [6] |
| Interaction with Radiation (Inflammatory Breast Cancer Cells) | Sensitized SUM190 cells to ionizing radiation. | Radioprotective effect in both SUM149 and SUM190 cells. | [6] |
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on 3D tumor spheroids. Optimization for specific cell lines and experimental goals is recommended.
Protocol 1: Generation of Tumor Spheroids
This protocol describes the generation of tumor spheroids using the liquid overlay technique in ultra-low attachment plates.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Culture cancer cells in standard tissue culture flasks to approximately 80-90% confluency.
-
Wash the cells with PBS and detach them using trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and collect the cell suspension.
-
Centrifuge the cell suspension and resuspend the cell pellet in fresh complete medium.
-
Perform a cell count using a hemocytometer and trypan blue to determine cell viability.
-
Dilute the cell suspension to the desired seeding density (typically 1,000-10,000 cells/well, requires optimization for each cell line).
-
Add 100-200 µL of the cell suspension to each well of a 96-well ultra-low attachment plate.
-
Centrifuge the plate at a low speed (e.g., 100-200 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids should form within 24-72 hours.
Caption: Protocol for generating tumor spheroids.
Protocol 2: this compound Treatment of Tumor Spheroids
Materials:
-
Tumor spheroids (from Protocol 1)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
After spheroids have formed (typically day 3-4 post-seeding), carefully remove approximately half of the medium from each well without disturbing the spheroids.
-
Add an equal volume of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours, or longer for growth inhibition assays).
-
For long-term assays, perform a half-medium change with fresh drug-containing or vehicle medium every 2-3 days.
Protocol 3: Assessment of Spheroid Viability and Growth
A. Spheroid Size Measurement:
-
At designated time points, capture brightfield images of the spheroids in each well using an inverted microscope with a camera.
-
Measure the diameter of each spheroid using image analysis software (e.g., ImageJ).
-
Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)³.
-
Plot the average spheroid volume against time for each treatment condition to assess growth inhibition.
B. ATP-based Viability Assay (e.g., CellTiter-Glo® 3D):
-
At the end of the treatment period, allow the plate containing the spheroids to equilibrate to room temperature.
-
Prepare the ATP-based viability reagent according to the manufacturer's instructions.
-
Add a volume of reagent equal to the volume of medium in each well.
-
Mix the contents by shaking the plate on an orbital shaker for 5-10 minutes to promote cell lysis.
-
Incubate the plate at room temperature for an additional 20-30 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the results to the vehicle control to determine the percentage of viable cells.
Protocol 4: Western Blot Analysis of Notch Signaling in Spheroids
Materials:
-
Treated spheroids
-
Cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Notch1, anti-HES1, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Collect spheroids from each treatment group by gentle pipetting and transfer to a microcentrifuge tube.
-
Wash the spheroids twice with cold PBS, pelleting by centrifugation at a low speed between washes.
-
Lyse the spheroids in RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at high speed at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., Actin).
Caption: Workflow for this compound evaluation in 3D models.
Conclusion
The use of 3D cell culture models provides a more physiologically relevant platform for the preclinical evaluation of anti-cancer drugs like this compound. The protocols outlined in these application notes offer a comprehensive framework for researchers to investigate the efficacy and mechanism of action of this potent γ-secretase inhibitor in a setting that better mimics the in vivo tumor microenvironment. By understanding how this compound affects tumor spheroids, researchers can gain valuable insights into its potential clinical utility and develop more effective therapeutic strategies targeting the Notch signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative Assay of 2D and 3D Cell Culture Models: Proliferation, Gene Expression and Anticancer Drug Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pre-Clinical studies of Notch Signaling Inhibitor this compound in Inflammatory Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
RO4929097 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of RO4929097, a potent γ-secretase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active, small-molecule inhibitor of γ-secretase, a key enzyme in the Notch signaling pathway.[1] By inhibiting γ-secretase, this compound prevents the cleavage and activation of Notch receptors, which can be overexpressed in various cancers, thereby suppressing tumor cell proliferation and growth.[2][3]
Q2: What is the primary solvent for dissolving this compound?
A2: The recommended solvent for this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1]
Q3: Why is my this compound precipitating out of solution?
A3: Precipitation is a common issue and can be caused by several factors:
-
Solvent Quality: DMSO is highly hygroscopic (readily absorbs moisture from the air). The presence of water in the DMSO can significantly reduce the solubility of this compound.
-
Improper Dilution: Rapidly diluting a concentrated DMSO stock solution into an aqueous medium (like cell culture media or PBS) can cause the compound to crash out of solution. This is often referred to as "solvent shock."
-
Low Aqueous Solubility: this compound has very limited solubility in aqueous solutions. The final concentration in your experimental medium may be too high.
-
Temperature Changes: Freeze-thaw cycles of stock solutions can sometimes lead to precipitation.
Q4: What is the maximum recommended final concentration of DMSO in cell culture experiments?
A4: To minimize cytotoxicity from the solvent, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%. It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitate forms immediately upon adding this compound to aqueous media. | Solvent Shock: The rapid change in solvent polarity causes the compound to fall out of solution. | Perform a stepwise dilution. First, create an intermediate dilution of your DMSO stock in a small volume of pre-warmed (37°C) cell culture medium or PBS. Then, add this intermediate dilution to the final volume of your experimental medium. |
| Precipitate is observed in the DMSO stock solution. | Moisture in DMSO: The DMSO used was not anhydrous or has absorbed moisture over time. | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. If a precipitate is already present, gentle warming (to 37°C) and vortexing may help to redissolve the compound. |
| Precipitate forms after thawing a frozen stock solution. | Freeze-Thaw Cycles: Repeated freezing and thawing can affect the stability of the solution. | Aliquot your stock solution into smaller, single-use volumes after preparation to avoid multiple freeze-thaw cycles. |
| Low or inconsistent cell viability after treatment. | DMSO Cytotoxicity: The final concentration of DMSO in the culture medium is too high. | Ensure the final DMSO concentration is as low as possible (ideally <0.5%). Always include a vehicle control to assess the effect of the solvent on your cells. |
| Inconsistent experimental results. | Inaccurate Dosing: Precipitation has led to a lower-than-expected concentration of soluble this compound. | Visually inspect your final working solution for any signs of precipitation before adding it to your cells. If precipitation is observed, you may need to lower the final concentration of this compound. |
Data Presentation: this compound Solubility
| Solvent | Reported Solubility | Notes |
| DMSO | ≥ 49 mg/mL (104.39 mM) | The use of fresh, anhydrous DMSO is critical due to its hygroscopic nature.[1] |
| In Vivo Formulation (Example) | ≥ 2.5 mg/mL (5.33 mM) | A clear solution can be achieved in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] |
| Ethanol | Not specified in search results. | Limited data available. |
| PBS (Phosphate-Buffered Saline) | Not specified in search results. | Expected to be very low due to the hydrophobic nature of the compound. |
| Water | Not specified in search results. | Expected to be very low. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 475.62 g/mol ).
-
Weigh the this compound powder in a sterile tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture media
-
Sterile conical or microcentrifuge tubes
Procedure (for a final concentration of 10 µM):
-
Calculate the volume of 10 mM this compound stock solution needed for your final volume of media (e.g., for 10 mL of media, you will need 10 µL of 10 mM this compound).
-
In a sterile tube, create an intermediate dilution by adding the calculated volume of the 10 mM stock solution to a small volume of the pre-warmed complete media (e.g., 1 mL).
-
Gently mix by pipetting up and down or brief vortexing.
-
Add the remaining volume of your complete media to the tube containing the intermediate dilution.
-
Invert the tube several times to ensure thorough mixing.
-
Visually inspect the media for any signs of precipitation before adding it to your cells.
Visualizations
Caption: this compound inhibits γ-secretase, blocking Notch signaling.
Caption: A logical workflow for troubleshooting this compound precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I Study of this compound, a Gamma Secretase Inhibitor of Notch Signaling, in Patients With Refractory Metastatic or Locally Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Common off-target effects of RO4929097
This technical support guide provides researchers, scientists, and drug development professionals with information on the common off-target effects of RO4929097, a gamma-secretase inhibitor. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally bioavailable, small-molecule inhibitor of gamma-secretase.[1][2] The primary on-target effect is the inhibition of the gamma-secretase enzyme complex. This complex is responsible for the intramembrane cleavage of multiple transmembrane proteins, most notably the Notch receptors (Notch1-4).[1][3] By inhibiting gamma-secretase, this compound prevents the cleavage and release of the Notch Intracellular Domain (NICD).[4] The NICD normally translocates to the nucleus to act as a transcriptional activator for target genes, such as Hes1 and Hey1, which are involved in cell proliferation, differentiation, and survival.[2][5] Therefore, the intended therapeutic effect of this compound in oncology is to block aberrant Notch signaling, which is often overexpressed in various cancers.[1][3]
Q2: What are the most common clinically observed adverse events, and are they on- or off-target effects?
The most common adverse events observed in clinical trials are generally considered mechanism-based toxicities arising from the inhibition of Notch signaling in normal tissues, where this pathway is crucial for homeostasis. These can be thought of as on-target effects in non-malignant cells. The majority of these events are mild to moderate (Grade 1-2).
Common adverse events reported across multiple studies include:
These toxicities are often linked to the role of Notch signaling in the gastrointestinal tract, immune system, skin, and hair follicle homeostasis.[3][7]
Q3: Besides Notch, what other molecular off-target effects have been identified for this compound?
As a gamma-secretase inhibitor, this compound can affect the processing of over 100 known gamma-secretase substrates, leading to various off-target effects.[8]
-
Amyloid Precursor Protein (APP) Cleavage: One of the most well-known off-target substrates is APP. Inhibition of gamma-secretase by this compound has been shown to decrease the levels of amyloid beta-40 (Aβ-40) in plasma.[3] This is a direct molecular off-target effect, as the original development of many gamma-secretase inhibitors was for Alzheimer's disease.[9]
-
CYP3A4 Autoinduction: this compound can induce its own metabolism through the reversible autoinduction of the cytochrome P450 3A4 (CYP3A4) enzyme at certain doses.[3][10] This can decrease the drug's exposure over time and is a critical consideration for potential drug-drug interactions with other agents metabolized by CYP3A4.[3][10]
-
VEGFR-2 Levels: An increase in plasma Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) levels has been observed with this compound exposure.[3]
-
TGF-β1 Expression: In preclinical models of multiple myeloma, treatment with this compound led to the downregulation of transforming growth factor-β1 (TGF-β1).[11]
Troubleshooting Guide
Problem: Unexpected cellular phenotype or toxicity observed in my in vitro experiment.
This could be due to either potent on-target inhibition of Notch in your cell line or off-target effects.
Troubleshooting Steps:
-
Confirm Notch Pathway Inhibition: Verify that this compound is inhibiting the Notch pathway as expected.
-
Assess Cell Viability and Proliferation: Quantify the cytotoxic or cytostatic effects.
-
Method: Use assays like MTT, CellTiter-Glo, or perform cell counting at various time points.
-
Interpretation: If toxicity is observed at concentrations that effectively inhibit Notch, it may be an on-target effect. If toxicity occurs at much higher concentrations, or if the phenotype is inconsistent with Notch inhibition, consider off-target possibilities.
-
-
Rescue Experiment: To confirm the phenotype is Notch-dependent, attempt a rescue experiment.
-
Method: Transfect cells with a constitutively active form of Notch (NICD) that does not require gamma-secretase cleavage.
-
Expected Outcome: If the expression of active NICD rescues the phenotype (e.g., restores proliferation), the effect is likely on-target.
-
Quantitative Data Summary
The following tables summarize the common treatment-related adverse events (TRAEs) from clinical studies of this compound.
Table 1: Common Adverse Events (All Grades) from a Phase II Study in Metastatic Melanoma [5]
| Adverse Event | Frequency |
| Nausea | 53% |
| Fatigue | 41% |
| Anemia | 22% |
| Anorexia | 19% |
| Headache | 13% |
| Constipation | 13% |
| Diarrhea | 13% |
Table 2: Common Adverse Events (All Grades, ≥10% of Patients) from a Phase I Combination Study [6]
| Adverse Event | Frequency |
| Nausea | 70% |
| Fatigue | 53% |
| Vomiting | 47% |
| Hypophosphatemia | 47% |
| Diarrhea | 47% |
Key Experimental Protocols
Protocol: Assessing On-Target Notch Pathway Inhibition via qRT-PCR for Hes1
This protocol is designed to verify that this compound is inhibiting the Notch signaling pathway in a treated cell line.
-
Cell Culture and Treatment:
-
Plate cells of interest at an appropriate density in a 6-well plate.
-
Allow cells to adhere overnight.
-
Treat cells with a dose range of this compound (e.g., 10 nM to 10 µM) and a vehicle control (e.g., DMSO) for 24 hours.[12]
-
-
RNA Extraction:
-
Wash cells with PBS and lyse them directly in the well using a suitable lysis buffer (e.g., from an RNA extraction kit).
-
Isolate total RNA according to the manufacturer's protocol.
-
Quantify RNA concentration and assess purity (e.g., using a NanoDrop spectrophotometer).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for Hes1 and a housekeeping gene (e.g., GAPDH), and a suitable qPCR master mix (e.g., SYBR Green).
-
Run the reaction on a real-time PCR instrument.
-
-
Data Analysis:
Visualizations
Caption: On-target mechanism of this compound inhibiting the Notch signaling pathway.
Caption: Overview of on-target vs. off-target effects of gamma-secretase inhibition.
Caption: Workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. Facebook [cancer.gov]
- 2. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. A Phase II Study of this compound Gamma-Secretase Inhibitor in Metastatic Melanoma: SWOG 0933 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Multicenter Phase 1 Study of γ -secretase inhibitor this compound in Combination with Capecitabine in Refractory Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. γ-Secretase Inhibitors and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Phase I Study of this compound, a Gamma Secretase Inhibitor of Notch Signaling, in Patients With Refractory Metastatic or Locally Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-myeloma effect of pharmacological inhibition of Notch/gamma-secretase with this compound is mediated by modulation of tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Novel Gamma Secretase Inhibitor this compound Reduces the Tumor Initiating Potential of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RO4929097 Preclinical Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the γ-secretase inhibitor, RO4929097, in preclinical models. The information is designed to address specific issues that may be encountered during experimentation, with a focus on identifying and managing treatment-related toxicities.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its toxicity profile?
A1: this compound is a potent and selective inhibitor of γ-secretase, an enzyme essential for the proteolytic activation of Notch receptors.[1] By inhibiting γ-secretase, this compound prevents the cleavage and release of the Notch intracellular domain (NICD), which in turn blocks the transcription of Notch target genes.[1] The primary toxicities observed in preclinical models are on-target effects resulting from the inhibition of Notch signaling in normal tissues where this pathway plays a crucial role in cell fate decisions, proliferation, and differentiation.[2][3][4]
Q2: What are the most common toxicities observed with this compound in preclinical models?
A2: The most frequently reported toxicities in preclinical studies are related to the inhibition of Notch signaling in regenerative tissues. These primarily include:
-
Gastrointestinal (GI) toxicity: Characterized by goblet cell metaplasia/hyperplasia in the intestines.[5][6][7][8]
-
Lymphoid system toxicity: Notably affecting the development and maintenance of marginal zone B cells in the spleen.[2]
-
Effects on peripheral blood leukocytes. [2]
-
Ovarian toxicities. [2]
Q3: How can the toxicities of this compound be mitigated in preclinical studies?
A3: Intermittent dosing schedules have been shown to be an effective strategy to mitigate the on-target toxicities of this compound while maintaining anti-tumor efficacy.[1] This approach allows for periods of recovery in normal tissues that are sensitive to Notch inhibition. For example, a schedule of 3 days on/4 days off has been explored in clinical trials based on preclinical findings.[9][10]
Q4: Are the toxicities observed with this compound reversible?
A4: Preclinical studies with γ-secretase inhibitors have shown that some toxicities, such as gastrointestinal changes, can be reversible upon cessation of treatment.[11] For instance, in murine models, recovery of the intestinal epithelium, with resolution of goblet cell hyperplasia, has been observed within days after stopping the administration of a Notch inhibitor.[12]
Troubleshooting Guides
Issue 1: Excessive weight loss or signs of gastrointestinal distress in animals.
-
Possible Cause: On-target gastrointestinal toxicity due to Notch inhibition, leading to impaired intestinal homeostasis.
-
Troubleshooting Steps:
-
Confirm Dosing: Double-check the formulation and administered dose of this compound to rule out dosing errors.
-
Implement Intermittent Dosing: If using a continuous daily dosing schedule, consider switching to an intermittent schedule (e.g., 3 days on/4 days off) to allow for gut recovery.[1][9]
-
Supportive Care: Provide supportive care as per institutional guidelines, which may include hydration and nutritional support.
-
Monitor Intestinal Histology: At the end of the study, or in satellite animals, perform histopathological analysis of the intestines to confirm goblet cell metaplasia.
-
Issue 2: Alterations in lymphocyte populations observed in blood or spleen.
-
Possible Cause: Inhibition of Notch signaling, which is known to play a role in lymphocyte development and homeostasis, particularly affecting B-cell populations.[2]
-
Troubleshooting Steps:
-
Detailed Immunophenotyping: Perform comprehensive flow cytometric analysis of splenocytes and peripheral blood mononuclear cells to characterize the specific lymphocyte subsets affected. Pay close attention to B-cell markers.
-
Correlate with Dose and Schedule: Analyze if the observed changes in lymphocyte populations are dose-dependent or vary with the dosing schedule.
-
Functional Assays: Consider performing functional assays to determine if the observed changes in lymphocyte populations translate to altered immune function.
-
Quantitative Data Summary
Table 1: Summary of Reported Dosing and Tolerability of this compound in Preclinical Models
| Animal Model | Dose Range | Dosing Schedule | Observed Tolerability/Toxicity | Reference(s) |
| Mouse (Xenograft models) | 3 - 60 mg/kg | Once daily or intermittent (e.g., 7 days on/7 days off) | Generally well-tolerated with no significant body weight loss at doses effective for tumor growth inhibition. | [1] |
| Mouse (Xenograft models) | 10 mg/kg/day | 21 days | Showed antitumor activity with little toxicity. | [1] |
| Rat (Hair follicle assay) | Not specified | Not specified | Used as a surrogate tissue to monitor Notch inhibition. | [1] |
| Dog | Not specified | Not specified | Preclinical toxicology studies indicated GI, lymphoid, and ovarian toxicity. | [2] |
Note: Detailed public data on dose-escalation toxicology studies for this compound is limited. The doses listed are primarily from efficacy studies where toxicity was monitored but not the primary endpoint.
Detailed Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Toxicity
-
Tissue Collection and Fixation:
-
At the desired time points, euthanize animals according to approved institutional protocols.
-
Immediately collect sections of the small and large intestines.
-
Flush the intestinal sections gently with cold phosphate-buffered saline (PBS).
-
Fix the tissues in 10% neutral buffered formalin for 24-48 hours.
-
-
Tissue Processing and Embedding:
-
Following fixation, transfer tissues to 70% ethanol.
-
Process the tissues through a series of graded alcohols and xylene.
-
Embed the tissues in paraffin wax, ensuring correct orientation (cross-sections).
-
-
Histological Staining:
-
Cut 4-5 µm sections using a microtome.
-
Hematoxylin and Eosin (H&E) Staining: For general morphology assessment of the intestinal crypts and villi.
-
Periodic acid-Schiff (PAS) Staining: To specifically visualize and quantify goblet cells (which stain magenta).
-
-
Microscopic Analysis and Quantification:
-
Examine the stained sections under a light microscope.
-
Assess for architectural changes, such as villous atrophy, crypt hyperplasia, and inflammatory infiltrates.
-
Quantify the number of PAS-positive goblet cells per crypt or per unit length of villus. Compare between treatment and control groups.
-
Protocol 2: Flow Cytometric Analysis of Splenic B-Cell Populations
-
Spleen Homogenization:
-
Aseptically harvest the spleen and place it in a petri dish with cold PBS or RPMI-1640 medium.
-
Gently mash the spleen through a 70 µm cell strainer using the plunger of a syringe to create a single-cell suspension.
-
Wash the strainer with additional cold medium.
-
-
Red Blood Cell Lysis:
-
Centrifuge the cell suspension and discard the supernatant.
-
Resuspend the cell pellet in ACK lysis buffer and incubate for 3-5 minutes at room temperature to lyse red blood cells.
-
Quench the lysis reaction by adding an excess of complete medium.
-
-
Cell Staining:
-
Centrifuge the cells, discard the supernatant, and resuspend in FACS buffer (PBS with 1-2% FBS).
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Aliquot approximately 1 x 10^6 cells per tube.
-
Add a cocktail of fluorochrome-conjugated antibodies to identify B-cell subsets. A typical panel might include antibodies against CD19, B220 (CD45R), IgM, IgD, CD21/35, and CD23.[13][14]
-
Incubate on ice for 30 minutes in the dark.
-
-
Flow Cytometry Acquisition and Analysis:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for acquisition on a flow cytometer.
-
Acquire a sufficient number of events for statistical analysis.
-
Gate on live, single cells, and then on CD19+ or B220+ cells to identify the B-cell population.
-
Further delineate B-cell subsets based on the differential expression of other markers (e.g., transitional, follicular, marginal zone B cells).[13][14]
-
Visualizations
Caption: Mechanism of this compound action on the Notch signaling pathway.
Caption: General workflow for a preclinical toxicity study of this compound.
References
- 1. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I Study of this compound, a Gamma Secretase Inhibitor of Notch Signaling, in Patients With Refractory Metastatic or Locally Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonclinical Safety Assessment of the γ-Secretase Inhibitor Avagacestat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gamma-secretase inhibitors for Alzheimer's disease: balancing efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological disruption of the Notch1 transcriptional complex inhibits tumor growth by selectively targeting cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Notch Signaling in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Notch regulation of gastrointestinal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Phase II Study of the Gamma Secretase Inhibitor this compound in Patients with Previously Treated Metastatic Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Notch inhibitors induce diarrhea, hypercrinia and secretory cell metaplasia in the human colon - PMC [pmc.ncbi.nlm.nih.gov]
- 13. miltenyibiotec.com [miltenyibiotec.com]
- 14. miltenyibiotec.com [miltenyibiotec.com]
Optimizing RO4929097 Dosage for In Vivo Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting in vivo studies using the gamma-secretase inhibitor, RO4929097. The following sections offer frequently asked questions, detailed troubleshooting guidance, comprehensive data tables, and standardized experimental protocols to facilitate successful and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small-molecule inhibitor of γ-secretase.[1][2] This enzyme is crucial for the proteolytic cleavage and activation of Notch receptors.[2][3] By inhibiting γ-secretase, this compound blocks the production of the Notch intracellular domain (NICD), which in turn prevents the transcription of Notch target genes like Hes1 and Hey1.[1][4] This inhibition of the Notch signaling pathway can lead to decreased tumor cell proliferation, induction of a less transformed phenotype, and antiangiogenic effects.[1][5]
Q2: What is a typical starting dose for this compound in mouse xenograft models?
A2: A common starting dose for this compound in mouse xenograft models is 10 mg/kg, administered orally once daily.[1][6] However, doses ranging from 3 to 60 mg/kg have been reported to be effective, depending on the tumor model and dosing schedule.[1]
Q3: What is the recommended vehicle for formulating this compound for oral administration?
A3: A frequently used vehicle for preparing this compound for oral gavage is a suspension in 1.0% Klucel in water with 0.2% Tween 80.[1][7]
Q4: Should I use a continuous or intermittent dosing schedule?
A4: Both continuous (daily) and intermittent dosing schedules have proven effective for this compound in preclinical models.[1][5] Intermittent dosing (e.g., 3 days on/4 days off, or every other week) has been explored to mitigate potential toxicities associated with prolonged Notch inhibition in normal tissues, such as the gastrointestinal tract.[1][8] Notably, antitumor efficacy has been observed to be sustained even after the cessation of treatment.[1][5]
Q5: What are the common toxicities associated with this compound in vivo?
A5: In preclinical studies, potential toxicities can be associated with Notch inhibition in regenerative tissues.[1][8] In clinical trials, the most common treatment-related toxicities observed were generally mild to moderate and included fatigue, gastrointestinal events (nausea, diarrhea), skin rash, and thrombocytopenia.[4][5][9] Significant body weight loss was not a common finding in preclinical xenograft studies with effective doses.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Lack of Tumor Growth Inhibition | Insufficient drug exposure. | - Increase the dose of this compound. Doses up to 60 mg/kg have been used.[1]- Consider a continuous daily dosing schedule if an intermittent one is being used.[1]- Confirm proper formulation and administration of the compound. |
| Tumor model is resistant to Notch inhibition. | - Analyze baseline Notch pathway activity in your tumor model. Models with activated Notch signaling are more likely to respond.[1]- Consider combination therapies. This compound has been studied in combination with other agents.[10] | |
| Significant Animal Toxicity (e.g., weight loss, diarrhea) | Dose is too high or dosing schedule is not well-tolerated. | - Reduce the dose of this compound.- Switch to an intermittent dosing schedule (e.g., 7 days on/7 days off, or 3 days on/4 days off) to allow for recovery of normal tissues.[1][5] |
| Formulation issues. | - Ensure the vehicle is well-tolerated by the animals. Prepare the formulation fresh for each use if stability is a concern.[11] | |
| Variability in Tumor Response | Inconsistent drug administration. | - Ensure accurate and consistent oral gavage technique.- Prepare a homogenous suspension of this compound to ensure consistent dosing. |
| Heterogeneity of the tumor model. | - Increase the number of animals per group to improve statistical power.- Passage the xenograft line to ensure a more uniform tumor population. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Dose (mg/kg) | Dosing Schedule | Route | Efficacy (Tumor Growth Inhibition) | Reference |
| A549 (NSCLC) | 3 - 60 | Once daily | Oral | 66% - 91% | [1] |
| A549 (NSCLC) | 10 | Once daily for 21 days | Oral | Significant tumor growth inhibition | [1] |
| A549 (NSCLC) | 60 | Twice daily (7 days on/14 days off) | Oral | Initial tumor regression | [11] |
| Calu-6 | 60 | Every other week for 4 weeks | Oral | Active | [1] |
| WM3248 (Melanoma) | 10 | Once daily for 30 days | Oral | Decreased tumor growth | [6] |
| 5B1 (Melanoma) | 10 | Once daily for 12 days | Oral | Significant delay in tumor formation | [6] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Dose (mg/kg) | Schedule | AUC24h (ng·h/mL) | Key Observation | Reference |
| 10 | Once daily for 21 days | ~1,100 | No change in exposure between day 1 and day 21. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
-
Materials:
-
This compound powder
-
Klucel (hydroxypropyl cellulose)
-
Tween 80
-
Sterile water
-
-
Procedure:
-
Prepare a 1.0% Klucel solution in sterile water.
-
Add 0.2% Tween 80 to the Klucel solution.
-
Weigh the required amount of this compound powder.
-
Create a suspension of this compound in the Klucel/Tween 80 vehicle to the desired final concentration.
-
Ensure the suspension is homogenous by vortexing or stirring prior to each administration.
-
Protocol 2: In Vivo Xenograft Study Workflow
-
Cell Implantation:
-
Subcutaneously inject tumor cells into the flank of immunocompromised mice.
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
-
Randomization:
-
Randomize mice into treatment and vehicle control groups.
-
-
Treatment Administration:
-
Administer this compound or vehicle control orally via gavage according to the selected dosing schedule (e.g., daily or intermittent).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health status regularly.
-
-
Endpoint:
-
Continue treatment for the planned duration (e.g., 21 days) or until tumors reach a predetermined endpoint size.
-
Collect tumors and other tissues for pharmacodynamic analysis (e.g., Western blot for NICD, qRT-PCR for Hes1).[1]
-
Visualizations
Caption: this compound inhibits the Notch signaling pathway.
Caption: In vivo xenograft study workflow for this compound.
Caption: Troubleshooting logic for this compound in vivo studies.
References
- 1. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. A Phase II Study of this compound Gamma-Secretase Inhibitor in Metastatic Melanoma: SWOG 0933 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. The Novel Gamma Secretase Inhibitor this compound Reduces the Tumor Initiating Potential of Melanoma | PLOS One [journals.plos.org]
- 7. Initial Testing (Stage 1) the Pediatric Preclinical Testing Program of this compound, a γ-Secretase Inhibitor Targeting Notch Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Phase I Study of this compound, a Gamma Secretase Inhibitor of Notch Signaling, in Patients With Refractory Metastatic or Locally Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A phase Ib combination study of this compound, a gamma-secretase inhibitor, and temsirolimus in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Troubleshooting inconsistent results with RO4929097
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using RO4929097, a potent gamma-secretase inhibitor that targets the Notch signaling pathway.[1][2][3][4]
Troubleshooting Inconsistent Results
Researchers may encounter variability in their experimental outcomes when using this compound. This guide addresses common issues in a question-and-answer format to help you troubleshoot and achieve more consistent results.
Q1: Why am I observing variable or weak inhibition of Notch signaling with this compound?
A1: Inconsistent inhibition of the Notch signaling pathway can arise from several factors:
-
Cell Line-Specific Sensitivity: Different cell lines exhibit varying sensitivity to this compound. The expression levels of Notch receptors and downstream effectors can influence the inhibitor's efficacy. It is recommended to perform a dose-response curve for each new cell line to determine the optimal concentration.
-
Compound Stability and Handling: this compound is soluble in DMSO.[5] Improper storage of the compound or repeated freeze-thaw cycles of stock solutions can lead to degradation and reduced potency. Ensure the compound is stored as recommended and use freshly prepared dilutions for your experiments.
-
Assay-Dependent Efficacy: The observed inhibitory concentration can vary between different assays (e.g., cell viability vs. reporter assays). This may be due to differences in assay endpoints and incubation times.
-
Biphasic Dose-Response: Some gamma-secretase inhibitors have been reported to exhibit a biphasic dose-response, where low concentrations may paradoxically lead to an increase in the levels of certain substrates.[6] While not explicitly documented for this compound, it is a possibility to consider when observing unexpected results at low concentrations.
Q2: My results with this compound are not reproducible between experiments. What could be the cause?
A2: Lack of reproducibility can be frustrating. Here are some potential sources of variability to investigate:
-
Cell Culture Conditions: Factors such as cell density, passage number, and serum concentration in the culture medium can impact cell signaling pathways and drug sensitivity. Standardize these parameters across all experiments.
-
Inconsistent Incubation Times: The duration of exposure to this compound can significantly affect the outcome. Ensure that incubation times are consistent across all experimental replicates and batches.
-
Variable Ligand-Induced Activation: If you are studying ligand-induced Notch activation, ensure that the method of co-culture or ligand stimulation is consistent and provides a robust activation of the pathway.
Q3: I am seeing unexpected off-target effects or cellular toxicity. What should I do?
A3: While this compound is a selective inhibitor, off-target effects and cellular toxicity can occur, especially at higher concentrations.
-
Concentration Optimization: Use the lowest effective concentration of this compound that achieves the desired level of Notch inhibition to minimize off-target effects.
-
Control Experiments: Include appropriate vehicle controls (e.g., DMSO) in all experiments to distinguish between compound-specific effects and solvent effects.
-
Toxicity Assessment: If you suspect toxicity, perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range of this compound in your specific cell line.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of this compound?
A: this compound is a small molecule inhibitor of gamma-secretase, a multi-subunit protease complex. By inhibiting gamma-secretase, this compound blocks the cleavage of Notch receptors, which prevents the release of the Notch intracellular domain (NICD). This, in turn, inhibits the transcription of Notch target genes.[1][4]
Q: What is the recommended solvent and storage condition for this compound?
A: this compound is soluble in DMSO.[5] Stock solutions in DMSO can be stored at -20°C for up to two years.[5] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q: What are the typical concentrations of this compound used in cell culture experiments?
A: The effective concentration of this compound can vary depending on the cell line and the specific assay. However, IC50 values in the low nanomolar range have been reported in various cell-based assays.[2][5][7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your experimental system.
Quantitative Data Summary
The following table summarizes the reported IC50 and EC50 values for this compound in various assays and cell lines.
| Assay Type | Cell Line/System | IC50 / EC50 (nM) | Reference |
| Cell-free γ-secretase assay | - | 4 | [5][7] |
| Notch Reporter Assay | HEK293 | 5 | [5][7] |
| Aβ40 Production | HEK293 | 14 | [7] |
Key Experimental Protocols
Below are detailed methodologies for common experiments involving this compound.
Cell Culture and Treatment
-
Cell Seeding: Plate cells at a predetermined density in a suitable culture vessel and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed complete cell culture medium.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.
Western Blot for Notch Pathway Inhibition
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved Notch1 (Val1744) and the downstream target Hes1 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the levels of cleaved Notch1 and Hes1 in this compound-treated samples compared to the vehicle control indicates successful inhibition of the Notch pathway.
Visualizations
Notch Signaling Pathway and this compound Inhibition
Caption: this compound inhibits the gamma-secretase complex, preventing Notch signaling.
Experimental Workflow for Assessing this compound Efficacy
Caption: A general workflow for testing the efficacy of this compound in vitro.
Troubleshooting Logic for Inconsistent Results
Caption: A decision tree for troubleshooting inconsistent results with this compound.
References
- 1. Phase I Study of this compound, a Gamma Secretase Inhibitor of Notch Signaling, in Patients With Refractory Metastatic or Locally Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Facebook [cancer.gov]
- 5. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Analysis of the Simultaneous Activation and Inhibition of γ-Secretase Activity in the Development of Drugs for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
RO4929097 Drug-Drug Interaction Studies: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding drug-drug interaction (DDI) studies involving RO4929097, a gamma-secretase inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound and why is it important for drug-drug interactions?
A1: this compound undergoes metabolism primarily through the cytochrome P450 3A4 (CYP3A4) enzyme system. This is critical because this compound has been observed to be both a substrate and an inducer of CYP3A4.[1][2][3] This "autoinduction" means that repeated dosing can lead to an increase in its own metabolism, resulting in decreased drug exposure over time.[1][4][5] This property also creates a high potential for drug-drug interactions with other drugs that are substrates, inhibitors, or inducers of CYP3A4.[1]
Q2: What is the effect of this compound on other co-administered drugs?
A2: Due to its induction of CYP3A4, this compound can decrease the plasma concentrations of co-administered drugs that are CYP3A4 substrates. For example, co-administration of this compound was associated with increased clearance and reduced exposure to temsirolimus.[2] A dedicated clinical trial was designed to evaluate the effect of this compound on substrates of several CYP enzymes, including midazolam (CYP3A4), omeprazole (CYP2C19), tolbutamide (CYP2C9), and dextromethorphan (CYP2D6).[6] The induction effect was confirmed in a study where midazolam (a CYP3A4 substrate) exposure was decreased after repeated dosing of this compound.[1][4]
Q3: How do other drugs affect the pharmacokinetics of this compound?
A3: The pharmacokinetics of this compound can be significantly altered by co-administered drugs. Strong inhibitors of CYP3A4 (like ketoconazole) are expected to increase this compound plasma concentrations, while strong inducers of CYP3A4 (like rifampin) are expected to decrease its concentrations.[6] Additionally, drugs that affect plasma protein binding can alter this compound's pharmacokinetics. For instance, GDC-0449 (vismodegib) was found to increase the unbound, active fraction of this compound by competitively inhibiting its binding to α1-acid glycoprotein (AAG), which led to a decrease in the total drug exposure but not the unbound concentration.[7]
Q4: What dosing schedules have been used to mitigate the autoinduction effect of this compound?
A4: To minimize CYP3A4 autoinduction and the potential for drug-drug interactions, intermittent dosing schedules have been explored. A dose of 20 mg on a 3-days-on/4-days-off schedule was chosen for further development as it was found to result in less significant autoinduction.[1][8] Continuous daily dosing at 10 mg also showed a negligible effect of autoinduction.[1]
Troubleshooting Guide
Issue: Inconsistent pharmacokinetic (PK) data for this compound in a combination study.
-
Possible Cause 1: CYP3A4 Autoinduction. Repeated dosing of this compound, particularly at daily doses above 24 mg, can lead to reversible CYP3A4 autoinduction, causing a decrease in drug exposure over time.[1][4]
-
Possible Cause 2: Interaction with a co-administered drug. The co-administered drug could be a CYP3A4 inhibitor or inducer, altering the metabolism of this compound.
-
Troubleshooting Step: Review the metabolic profile of the co-administered drug. If it is a known strong inhibitor or inducer of CYP3A4, the observed variability is likely due to a drug-drug interaction. A clinical trial (NCT01218620) was designed to formally assess the impact of strong inhibitors (ketoconazole) and inducers (rifampin).[6]
-
-
Possible Cause 3: Altered Plasma Protein Binding. this compound is highly bound to plasma proteins, particularly α1-acid glycoprotein (AAG).[7] Co-administered drugs can displace this compound from these proteins, affecting the total plasma concentration.
-
Troubleshooting Step: If possible, measure both total and unbound concentrations of this compound. A change in the unbound fraction in the presence of a co-administered drug, as seen with GDC-0449, can explain discrepancies in total drug levels.[7] Monitoring unbound concentrations is recommended as this is the pharmacologically active form.[7]
-
Issue: Unexpected toxicity observed in a combination therapy trial with this compound.
-
Possible Cause: Pharmacokinetic Interaction. The co-administered drug may be a CYP3A4 inhibitor, leading to higher than expected concentrations of this compound. Conversely, this compound could be decreasing the clearance of a co-administered drug that is a CYP3A4 substrate, leading to its accumulation and toxicity.[2]
-
Troubleshooting Step: Conduct a thorough pharmacokinetic analysis of both drugs when administered together and compare to their single-agent PK profiles. This will help determine if a DDI is leading to increased exposure of either agent.
-
Quantitative Data Summary
Table 1: Drug-Drug Interaction of this compound with Temsirolimus
| Parameter | Temsirolimus Alone | Temsirolimus + this compound | Observation |
| Clearance | Not specified | Increased | Suggestive of CYP3A4 induction by this compound[2] |
| Exposure (AUC) | Not specified | Reduced | Suggestive of CYP3A4 induction by this compound[2] |
Table 2: Drug-Drug Interaction of this compound with GDC-0449 (Vismodegib)
| Parameter | This compound Alone | This compound + GDC-0449 | Observation |
| Fraction Unbound (Fu) | Baseline | Increased by an average of 3.7-fold | GDC-0449 competitively inhibits this compound binding to AAG[7] |
| Total Exposure (AUC) | Baseline | Significantly decreased | Due to increased unbound fraction leading to faster clearance[7] |
| Unbound Exposure (AUC) | Baseline | Not significantly changed | The pharmacologically active concentration is maintained[7] |
Table 3: Effect of this compound on the Pharmacokinetics of Midazolam (CYP3A4 Substrate)
| Parameter | Midazolam (Baseline) | Midazolam (after this compound treatment) | Observation |
| Exposure (AUC) | Baseline | Decreased | Confirms CYP3A4 induction by this compound[1][4] |
Experimental Protocols
Protocol: Clinical Study of this compound Interaction with a CYP3A4 Substrate (Midazolam)
This is a representative protocol based on a Phase I study design.[1][3]
-
Patient Population: Patients with refractory metastatic or locally advanced solid tumors.[1]
-
Study Design: An open-label, dose-escalation study with an expansion phase to investigate DDI.[1]
-
Dosing Regimen:
-
Sample Collection for PK Analysis:
-
Baseline: Blood samples were collected for midazolam PK analysis before the initiation of this compound treatment.[1]
-
Post-RO4929097: Blood samples for midazolam PK were collected again on day 10 or 17 (for schedule A) or on day 22 (for schedule C) after repeated dosing of this compound.[1]
-
Blood samples for this compound PK were also collected at various time points to determine its own pharmacokinetic profile.[1]
-
-
Analytical Method: Plasma concentrations of this compound and midazolam were measured using validated analytical methods (e.g., LC-MS/MS).[1]
-
Endpoint: The primary endpoint for the DDI component was the change in midazolam exposure (AUC and Cmax) in the presence of this compound compared to baseline.[1]
Visualizations
Caption: Mechanism of action of this compound in the Notch signaling pathway.
Caption: Experimental workflow for a drug-drug interaction (DDI) study.
References
- 1. ascopubs.org [ascopubs.org]
- 2. A phase Ib combination study of this compound, a gamma-secretase inhibitor, and temsirolimus in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase I Study of this compound, a Gamma Secretase Inhibitor of Notch Signaling, in Patients With Refractory Metastatic or Locally Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Multicenter Phase 1 Study of γ -secretase inhibitor this compound in Combination with Capecitabine in Refractory Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Implications of plasma protein binding for pharmacokinetics and pharmacodynamics of the γ-secretase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Phase II Study of this compound Gamma-Secretase Inhibitor in Metastatic Melanoma: SWOG 0933 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Gastrointestinal Side Effects of RO4929097 in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering gastrointestinal (GI) side effects when using the γ-secretase inhibitor RO4929097 in mouse models.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the gastrointestinal side effects observed with this compound in mice?
A1: The primary mechanism is the inhibition of the Notch signaling pathway in the intestinal epithelium. Notch signaling is crucial for maintaining the balance between proliferative progenitor cells and differentiated cell lineages in the gut. Specifically, Notch signaling promotes the differentiation of intestinal stem cells into absorptive enterocytes while inhibiting differentiation into secretory cells. By inhibiting γ-secretase, this compound blocks Notch signaling, leading to an overproduction of secretory cells, particularly mucus-producing goblet cells. This phenomenon is often referred to as goblet cell metaplasia or hyperplasia.
Q2: What are the most common gastrointestinal side effects of this compound in mice?
A2: The most frequently observed GI side effect is diarrhea. This is a direct consequence of goblet cell hyperplasia, which leads to excessive mucus production and subsequent alterations in intestinal fluid and electrolyte balance. Other potential side effects include weight loss and general signs of morbidity.
Q3: Are the gastrointestinal side effects of this compound dose-dependent?
A3: Yes, the GI side effects of γ-secretase inhibitors, including this compound, are generally dose-dependent. Higher doses typically lead to more severe goblet cell hyperplasia and consequently, more pronounced diarrhea.
Q4: Are the gastrointestinal side effects reversible upon discontinuation of this compound treatment?
A4: Yes, studies on Notch inhibitors have shown that the intestinal side effects, such as diarrhea and goblet cell metaplasia, are reversible and typically resolve within a week after stopping the treatment. This resolution aligns with the normal turnover time of the intestinal epithelium.
II. Troubleshooting Guides
This section provides structured guidance for identifying, assessing, and managing the gastrointestinal side effects of this compound in mice.
Guide 1: Assessment of Gastrointestinal Toxicity
Problem: How to accurately assess the severity of gastrointestinal side effects in mice treated with this compound.
Solution: A multi-parametric approach is recommended for a comprehensive assessment.
Table 1: Parameters for Assessing Gastrointestinal Toxicity
| Parameter | Method | Key Considerations |
| Diarrhea Severity | Daily visual scoring of fecal consistency. | Use a standardized scoring system (see Table 2). Collect feces on a clean surface to avoid contamination. |
| Goblet Cell Number | Histological analysis of intestinal tissue sections stained with Periodic acid-Schiff (PAS) or Alcian blue. | Quantify the number of stained goblet cells per crypt or villus. Compare treated animals to vehicle-treated controls. |
| Intestinal Morphology | Hematoxylin and Eosin (H&E) staining of intestinal tissue sections. | Evaluate for changes in villus length, crypt depth, and overall mucosal architecture. |
| Intestinal Permeability | In vivo FITC-dextran assay. | Measure the concentration of FITC-dextran in the serum after oral gavage to assess gut barrier integrity. |
| Body Weight | Daily monitoring of individual mouse body weight. | Significant weight loss can be an indicator of severe GI toxicity. |
| Clinical Signs | Daily observation for signs of distress. | Look for signs such as hunched posture, ruffled fur, lethargy, and dehydration. |
Table 2: Diarrhea Scoring System for Mice
| Score | Fecal Consistency | Description |
| 0 | Normal | Well-formed, solid pellets. |
| 1 | Soft | Soft, formed pellets that may lose their shape upon handling. |
| 2 | Pasty | Pasty, unformed feces. |
| 3 | Watery | Liquid feces, often resulting in perianal staining. |
Guide 2: Managing Diarrhea and Supportive Care
Problem: How to manage diarrhea and provide supportive care to mice experiencing this compound-induced gastrointestinal toxicity.
Solution: Implement a combination of dose modification and supportive care measures.
Table 3: Strategies for Managing Diarrhea and Supportive Care
| Strategy | Approach | Key Considerations |
| Dose Adjustment | Reduce the dose of this compound or switch to an intermittent dosing schedule. | This is often the most effective way to mitigate severe GI toxicity while potentially maintaining therapeutic efficacy. |
| Dietary Modification | Provide a highly digestible, low-fiber diet, such as an elemental diet. | Elemental diets can reduce the workload on the compromised gut and may help alleviate diarrhea. |
| Hydration | Ensure continuous access to drinking water. Consider providing supplemental hydration (e.g., subcutaneous saline) for severely dehydrated animals. | Dehydration is a major concern with diarrhea. Monitor for signs of dehydration such as skin tenting and sunken eyes. |
| Probiotics | Oral administration of specific probiotic strains. | Probiotics may help restore gut microbial balance and have shown benefits in some models of intestinal inflammation. Further research is needed to confirm efficacy specifically for GSI-induced diarrhea. |
| Environmental Enrichment | Provide a clean, dry cage with appropriate bedding. | Maintaining a clean environment is crucial to prevent secondary infections and improve animal welfare. |
III. Experimental Protocols
Protocol 1: Histological Quantification of Goblet Cells
-
Tissue Collection and Fixation:
-
Euthanize the mouse and dissect the desired intestinal segment (e.g., jejunum, ileum, colon).
-
Flush the intestinal lumen gently with cold phosphate-buffered saline (PBS).
-
Fix the tissue in 10% neutral buffered formalin for 24 hours at room temperature.
-
-
Tissue Processing and Sectioning:
-
Dehydrate the fixed tissue through a graded series of ethanol.
-
Clear the tissue with xylene and embed in paraffin.
-
Cut 5 µm sections using a microtome and mount on glass slides.
-
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with either Periodic acid-Schiff (PAS) to detect neutral mucins or Alcian blue (pH 2.5) for acidic mucins.
-
Counterstain with hematoxylin to visualize nuclei.
-
-
Quantification:
-
Under a light microscope, count the number of PAS-positive or Alcian blue-positive cells per well-oriented crypt-villus unit.
-
Average the counts from at least 10 different crypt-villus units per animal.
-
Compare the average goblet cell number between this compound-treated and vehicle-treated groups.
-
Protocol 2: In Vivo Intestinal Permeability Assay (FITC-Dextran)
-
Animal Preparation:
-
Fast mice for 4-6 hours with free access to water.
-
-
FITC-Dextran Administration:
-
Prepare a solution of fluorescein isothiocyanate (FITC)-dextran (4 kDa) in PBS at a concentration of 80 mg/mL.
-
Administer the FITC-dextran solution to each mouse via oral gavage at a dose of 600 mg/kg body weight.
-
-
Blood Collection:
-
Four hours after gavage, collect blood via cardiac puncture or from the tail vein into heparinized tubes.
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Dilute the plasma 1:1 with PBS.
-
Measure the fluorescence of the diluted plasma using a fluorometer with an excitation wavelength of 485 nm and an emission wavelength of 528 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of FITC-dextran.
-
Calculate the concentration of FITC-dextran in the plasma samples based on the standard curve.
-
Higher plasma concentrations of FITC-dextran in the treated group compared to the control group indicate increased intestinal permeability.
-
IV. Visualizations
Technical Support Center: Interpreting Unexpected Phenotypes with RO4929097
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypes observed during experiments with RO4929097, a gamma-secretase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally bioavailable, small-molecule inhibitor of gamma-secretase, a multi-subunit protease complex.[1] By inhibiting gamma-secretase, this compound blocks the activation of Notch receptors, which can suppress tumor cell proliferation in cancers where the Notch signaling pathway is overactive.[1] The drug was initially developed for Alzheimer's disease but is now primarily investigated as an anti-cancer agent.[2]
Q2: What are the expected on-target effects of this compound in cancer cells?
A2: The expected on-target effects of this compound are primarily linked to the inhibition of the Notch signaling pathway. This can lead to a variety of cellular responses, including:
-
Reduced proliferation and a slower-growing phenotype : this compound has been shown to induce a less transformed, flattened phenotype in tumor cells rather than causing widespread apoptosis.[3]
-
Decreased expression of Notch target genes : A key molecular indicator of this compound activity is the reduced expression of Notch transcriptional target genes, such as Hes1.[3]
-
Impaired tumor-initiating potential : Studies in melanoma have shown that this compound can reduce the ability of cancer cells to form colonies in soft agar and organize into three-dimensional spheres, suggesting an impact on cancer stem-like cell properties.[4][5]
-
Anti-angiogenic effects : The compound has been observed to reduce the expression of several key angiogenic genes.[3]
Q3: What are the common toxicities observed with this compound in clinical trials?
A3: In clinical studies, this compound has been generally well-tolerated, with most adverse events being mild to moderate. Common toxicities include fatigue, nausea, thrombocytopenia, rash, anorexia, and gastrointestinal effects.[6][7][8] Intermittent dosing schedules have been explored to mitigate some of these toxicities, particularly gastrointestinal side effects related to Notch inhibition in the gut.[7]
Troubleshooting Unexpected Phenotypes
Problem 1: Lack of Efficacy or Minimal Anti-tumor Activity
Scenario: You are treating a cancer cell line or in vivo model with this compound, but you observe minimal or no effect on tumor growth or cell proliferation.
Possible Causes and Troubleshooting Steps:
-
Inadequate Drug Exposure:
-
Verify Dosing and Schedule: In a Phase II trial in metastatic melanoma, minimal clinical activity was attributed to insufficient drug levels to achieve Notch target inhibition.[6] Ensure the dosing and schedule are appropriate for your model system. Preclinical studies have shown that intermittent dosing can maintain efficacy.[3]
-
Pharmacodynamic Assessment: Measure the expression of Notch target genes like Hes1 in your experimental system to confirm that the drug is engaging its target at the molecular level.[3][7] A lack of change in these downstream markers suggests a potential issue with drug exposure or cellular uptake.
-
-
Cellular Context and Resistance:
-
Notch-Independence: The targeted cancer cells may not be dependent on the Notch signaling pathway for their proliferation and survival. It is crucial to have baseline data on Notch pathway activation in your specific cell line or tumor model.
-
Compensatory Signaling Pathways: Cancer cells can develop resistance by upregulating other survival pathways. The disappointing clinical performance of gamma-secretase inhibitors in many solid tumors suggests that targeting compensatory pathways may be necessary.[9][10]
-
Problem 2: Paradoxical Increase in Tumor Growth or Aggressiveness
Scenario: After treatment with this compound, you observe an unexpected acceleration of tumor growth or the emergence of a more aggressive phenotype.
Possible Causes and Troubleshooting Steps:
-
Complex Role of Notch Signaling: The Notch pathway can have both oncogenic and tumor-suppressive roles depending on the cellular context. In some instances, inhibiting Notch signaling could potentially remove a suppressive signal, leading to unintended consequences.
-
Off-Target Effects: While this compound is a selective inhibitor of gamma-secretase, this enzyme has numerous substrates beyond Notch receptors.[11] Inhibition of these other substrates could lead to unforeseen biological effects.
-
Microenvironment Interactions: this compound can modulate the tumor microenvironment, including angiogenesis and immune cell function.[12] These changes could, in some contexts, inadvertently create a more permissive environment for tumor growth.
Problem 3: Unexpected Cellular Phenotypes In Vitro
Scenario: In cell culture, you observe unexpected morphological changes, altered differentiation patterns, or changes in cell-cell adhesion that do not align with simple growth inhibition.
Possible Causes and Troubleshooting Steps:
-
Induction of Differentiation: Inhibition of Notch signaling is known to promote cellular differentiation.[7] The observed morphological changes could be a result of the cells exiting a proliferative, stem-like state and beginning to differentiate. Preclinical studies have noted a "pro-differentiation-like" phenotype with this compound.[7]
-
Modulation of Epithelial-Mesenchymal Transition (EMT): The Notch pathway is a known regulator of EMT. This compound has been shown to inhibit EMT in certain contexts.[13] The observed changes in cell morphology and adhesion could be related to a shift in the EMT status of your cells.
Data Presentation
Table 1: Summary of this compound In Vitro Activity
| Cell Line | Assay | Endpoint | Result with this compound | Citation |
| Various Melanoma | qRT-PCR | HES1 mRNA levels | Decreased | [5] |
| Various Melanoma | Proliferation Assay | Cell Growth | Reduced | [5] |
| Various Melanoma | Soft Agar Assay | Colony Formation | Impaired | [4][5] |
| Various Melanoma | Melanosphere Formation | Sphere Formation | Impaired | [4][5] |
| ARPE-19 (RPE cells) | Western Blot | NICD, Hes1 levels | Suppressed | [13] |
| ARPE-19 (RPE cells) | Functional Assays | EMT, Migration, Contraction | Inhibited | [13] |
| RPMI-8226 (Multiple Myeloma) | qRT-PCR | Hes1 mRNA levels | Significantly downregulated | [12] |
| RPMI-8226 (Multiple Myeloma) | MTT Assay | Cell Viability | Not affected | [12] |
Table 2: Summary of this compound Clinical Trial Toxicities (Selected Studies)
| Study Population | Most Common Adverse Events (All Grades) | Grade ≥ 3 Adverse Events | Citation |
| Metastatic Melanoma | Nausea (53%), Fatigue (41%), Anemia (22%) | Not specified as common | [6] |
| Refractory Solid Tumors | Fatigue, Thrombocytopenia, Fever, Rash, Chills, Anorexia | Hypophosphatemia, Pruritus, Asthenia | [7][8] |
| Metastatic Pancreatic Adenocarcinoma | (Generally well-tolerated) | Confusion (one patient, Grade 4) | [14] |
| ER+ Metastatic Breast Cancer | Nausea (73.3%), Anorexia (60%), Fatigue (66.7%) | Hypophosphatemia (13%), Rash (6.3%) | [15] |
Experimental Protocols
Protocol 1: Western Blot for Notch Intracellular Domain (NICD) and Hes1
-
Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against cleaved Notch1 (Val1744) and Hes1 overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: In Vitro Angiogenesis Assay (Tube Formation)
-
Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated plate.
-
Treatment: Treat the cells with different concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 4-6 hours.
-
Imaging and Analysis: Visualize the formation of capillary-like structures (tubes) using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Visualizations
Caption: Canonical Notch signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected phenotypes with this compound.
References
- 1. Facebook [cancer.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel Gamma Secretase Inhibitor this compound Reduces the Tumor Initiating Potential of Melanoma | PLOS One [journals.plos.org]
- 5. The Novel Gamma Secretase Inhibitor this compound Reduces the Tumor Initiating Potential of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase II Study of this compound Gamma-Secretase Inhibitor in Metastatic Melanoma: SWOG 0933 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Phase I study of this compound, a gamma secretase inhibitor of Notch signaling, in patients with refractory metastatic or locally advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gamma Secretase Inhibitors in Cancer: A Current Perspective on Clinical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gamma Secretase Inhibitors in Cancer: A Current Perspective on Clinical Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What the halted phase III γ-secretase inhibitor trial may (or may not) be telling us - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-myeloma effect of pharmacological inhibition of Notch/gamma-secretase with this compound is mediated by modulation of tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. A Phase II Study of the Gamma Secretase Inhibitor this compound in Patients with Previously Treated Metastatic Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Phase Ib Dose Escalation Trial of this compound (a γ-secretase inhibitor) in Combination with Exemestane in Patients with ER + Metastatic Breast Cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
RO4929097 in the Landscape of Gamma-Secretase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Gamma-secretase inhibitors (GSIs) represent a pivotal class of therapeutic agents, initially explored for Alzheimer's disease and now extensively investigated for their anti-cancer properties. Their primary mechanism involves the inhibition of the gamma-secretase complex, a multi-protein enzyme crucial for the cleavage of various transmembrane proteins, most notably the Notch receptors and the amyloid precursor protein (APP).[1][2][3] RO4929097 is a potent and selective small-molecule gamma-secretase inhibitor that has been the subject of numerous preclinical and clinical studies.[4][5] This guide provides an objective comparison of this compound with other notable GSIs, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Mechanism of Action: Targeting the Notch Signaling Pathway
The anti-neoplastic effects of GSIs are primarily attributed to their ability to block the Notch signaling pathway, a critical regulator of cell fate, proliferation, differentiation, and survival.[3][6] Aberrant activation of this pathway is implicated in a variety of cancers. The canonical Notch signaling cascade is initiated by the binding of a ligand (e.g., Delta-like or Jagged) to the Notch receptor, leading to two successive proteolytic cleavages. The final cleavage, mediated by the gamma-secretase complex, releases the Notch intracellular domain (NICD). NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL to activate the expression of target genes, such as Hes1.[4][7] GSIs, including this compound, bind to the gamma-secretase complex and inhibit this final cleavage step, thereby preventing the release of NICD and downregulating Notch signaling.[7]
Comparative Performance: Efficacy and Selectivity
A critical aspect differentiating various GSIs is their potency and selectivity towards different substrates, particularly the four Notch receptor paralogs (Notch1-4) and APP. The pharmacological profiles of GSIs are not equivalent, leading to different functional effects.[8]
In Vitro Potency of this compound and Other Clinically Investigated GSIs
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other GSIs against various Notch substrates and APP in cell-based assays. Lower IC50 values indicate higher potency.
| Inhibitor | cNOTCH1sub IC50 (nM) | cNOTCH2sub IC50 (nM) | cNOTCH3sub IC50 (nM) | cNOTCH4sub IC50 (nM) | APP IC50 (nM) | Reference |
| This compound | 0.46 | - | Potentiation at low doses | 3.4 | 14 | [1][8] |
| BMS-906024 | 0.44 | 0.29 | 1.14 | 0.45 | - | [8] |
| MK-0752 | 16.2 | 16.3 | Potentiation at low doses | 16.3 | Potentiation at low doses | [8] |
| PF-3084014 | 0.16 | 0.01 | 0.21 | 0.15 | - | [8] |
| Semagacestat | 1.1 | - | Potentiation at low doses | Potentiation at low doses | Potentiation at low doses | [8] |
Data presented is a summary from cited preclinical studies and may vary based on specific assay conditions.
Key Observations:
-
This compound demonstrates potent inhibition of Notch1 and Notch4 cleavage in the low nanomolar range.[8] Interestingly, at lower concentrations, it can potentiate the cleavage of Notch3 and APP, a phenomenon observed with several other GSIs.[8]
-
BMS-906024 is a highly potent GSI that inhibits all Notch substrates with near-equivalent potency.[8]
-
MK-0752 is significantly less potent compared to other GSIs.[8]
-
PF-3084014 is an extremely potent Notch inhibitor, showing remarkable potency for Notch2.[8]
-
Semagacestat is a potent Notch1 inhibitor but also shows potentiation of other substrates at lower concentrations.[8]
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, this section outlines the detailed methodologies for key experiments used in the evaluation of GSIs.
Cell-Based Gamma-Secretase Cleavage Assay (Luciferase Reporter)
This assay quantitatively measures the inhibition of Notch cleavage in a cellular context.
-
Cell Line: H4 neuroglioma cells stably expressing chimeric constructs of Notch1-4 transmembrane domains fused to a portion of APP, which upon cleavage release an Aβ-like peptide.[8]
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the GSI (e.g., this compound) or vehicle control (DMSO) for 24 hours.
-
Collect the conditioned media.
-
The amount of the secreted Aβ-like peptide is quantified using a specific sandwich ELISA.
-
The luciferase signal, corresponding to the activation of the reporter gene upon NICD release, is measured using a luminometer.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[8]
-
Amyloid-β (Aβ) Sandwich ELISA
This assay is used to quantify the levels of Aβ peptides (Aβ40 and Aβ42) produced from the processing of APP.
-
Principle: A capture antibody specific for the C-terminus of Aβ is coated on a microplate. The sample (e.g., cell culture supernatant) is added, followed by a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the N-terminus of Aβ.
-
Procedure:
-
Coat a 96-well plate with the capture antibody overnight.
-
Block non-specific binding sites.
-
Add standards and samples to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
After another incubation and wash, add the enzyme substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance at a specific wavelength.
-
The concentration of Aβ in the samples is determined by comparison to the standard curve.
-
Western Blot for NICD and Hes1
This technique is used to detect the levels of the cleaved, active form of Notch (NICD) and its downstream target, Hes1.
-
Procedure:
-
Treat cells with the GSI of interest for a specified time.
-
Lyse the cells and isolate the protein extracts. For NICD detection, a nuclear extraction protocol is often employed.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Block the membrane and incubate with primary antibodies specific for NICD and Hes1. An antibody for a housekeeping protein (e.g., β-actin) is used as a loading control.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein levels.[4]
-
Conclusion
This compound is a potent gamma-secretase inhibitor with a distinct pharmacological profile compared to other clinical-stage GSIs. While it effectively inhibits Notch1 and Notch4 signaling, its potentiation of Notch3 and APP cleavage at lower concentrations highlights the complexity of GSI interactions with the gamma-secretase complex. The choice of a specific GSI for therapeutic development will likely depend on the specific Notch paralog driving the malignancy and the desired selectivity profile. The experimental methodologies outlined in this guide provide a framework for the continued investigation and comparison of these promising anti-cancer agents. Further research is necessary to fully elucidate the clinical implications of the differential pharmacological properties of these inhibitors.
References
- 1. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. γ-Secretase Inhibitors and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Phase I Study of this compound, a Gamma Secretase Inhibitor of Notch Signaling, in Patients With Refractory Metastatic or Locally Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase Ib Dose Escalation Trial of this compound (a γ-secretase inhibitor) in Combination with Exemestane in Patients with ER + Metastatic Breast Cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Novel Gamma Secretase Inhibitor this compound Reduces the Tumor Initiating Potential of Melanoma | PLOS One [journals.plos.org]
- 8. embopress.org [embopress.org]
A Head-to-Head Comparison of RO4929097 and DAPT in Notch Inhibition
For researchers, scientists, and drug development professionals, the selection of a suitable Notch signaling inhibitor is a critical decision. This guide provides an objective comparison of two widely used γ-secretase inhibitors, RO4929097 and DAPT, supported by experimental data to inform your research.
Both this compound and DAPT are potent, cell-permeable small molecules that block the activity of γ-secretase, a key enzyme in the Notch signaling pathway. By inhibiting γ-secretase, these compounds prevent the cleavage and release of the Notch intracellular domain (NICD), which is necessary for the downstream activation of Notch target genes. While both compounds share this fundamental mechanism, they exhibit notable differences in potency, specificity, and their effects in various experimental models.
At a Glance: Key Quantitative Differences
To facilitate a direct comparison, the following table summarizes the key quantitative parameters for this compound and DAPT based on published literature.
| Parameter | This compound | DAPT | Reference(s) |
| γ-Secretase IC50 (cell-free) | 4 nM | ~20 nM | [1][2][3][4] |
| Notch Cellular EC50 | 5 nM | 115-200 nM (for total Aβ and Aβ42) | [1][2][3] |
| Aβ40 Cellular EC50 | 14 nM | Not widely reported | [1][2][3] |
| Molecular Weight | 469.4 g/mol | 432.46 g/mol | [2][5] |
| Chemical Formula | C22H20F5N3O3 | C23H26F2N2O4 | [6] |
Delving Deeper: Mechanism of Action and Specificity
This compound, also known as RG-4733, is a dibenzazepinone-derived compound that has been evaluated in clinical trials for cancer therapy.[4][7][8] It is a potent and selective inhibitor of γ-secretase.[3][7][9] DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester) is a dipeptide analog and one of the earliest and most widely studied γ-secretase inhibitors.[10]
While both inhibit γ-secretase, their potency differs significantly. This compound consistently demonstrates lower IC50 and EC50 values in the nanomolar range for both cell-free γ-secretase activity and cellular Notch signaling inhibition, indicating higher potency compared to DAPT.[1][2][3]
A study comparing the effects of this compound and DAPT in glioma cells showed that both inhibitors could promote cell migration by downregulating E-cadherin expression, suggesting that their effects can be context-dependent and may not always align with the expected anti-proliferative outcomes of Notch inhibition.[11]
Visualizing the Pathway and Experimental Workflow
To better understand the context of their action and how they are evaluated, the following diagrams illustrate the Notch signaling pathway, the mechanism of γ-secretase inhibition, and a typical experimental workflow for comparing these inhibitors.
Caption: The canonical Notch signaling pathway.
Caption: Mechanism of action for γ-secretase inhibitors.
References
- 1. innoprot.com [innoprot.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I Study of this compound, a Gamma Secretase Inhibitor of Notch Signaling, in Patients With Refractory Metastatic or Locally Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. innoprot.com [innoprot.com]
- 10. researchgate.net [researchgate.net]
- 11. γ-secretase inhibitors, DAPT and this compound, promote the migration of Human Glioma Cells via Smad5-downregulated E-cadherin Expression - PMC [pmc.ncbi.nlm.nih.gov]
RO4929097 Combination Therapies: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of clinical studies evaluating RO4929097 in combination with various anti-cancer agents. This compound is an orally administered small molecule that inhibits gamma-secretase, a key enzyme in the Notch signaling pathway, which is frequently dysregulated in cancer.
This guide summarizes key quantitative data from several combination therapy studies in structured tables for easy comparison. Detailed experimental protocols for pivotal trials are provided, along with visualizations of the underlying signaling pathways and experimental workflows to offer a deeper understanding of the therapeutic strategies.
Comparative Efficacy and Safety of this compound Combination Therapies
The following tables summarize the quantitative data from key clinical trials of this compound in combination with other cancer therapies. These tables provide a comparative overview of the recommended phase II dose (RP2D), maximum tolerated dose (MTD), and clinical outcomes.
Table 1: this compound in Combination with Chemotherapy
| Combination Agent | Cancer Type | Phase | Number of Patients | Recommended Phase II Dose (RP2D) / MTD | Key Efficacy Results | Dose-Limiting Toxicities (DLTs) | Reference |
| Capecitabine | Advanced Solid Tumors | I | 30 | This compound: 20 mg daily (3 days/week) + Capecitabine: 1000 mg/m² twice daily (14 days on, 7 days off) | 3 Partial Responses (PR) in fluoropyrimidine-refractory colon cancer and cervical cancer.[1][2] | Hypophosphatemia, fatigue, nausea/vomiting.[1][2] | [1][2] |
| Paclitaxel + Carboplatin | Triple-Negative Breast Cancer (Neoadjuvant) | I | 14 | MTD not determined; 10 mg this compound daily (days 1-3, 8-10, 15-17 of a 21-day cycle) was the likely dose for further development.[3][4] | 5 patients (36%) achieved pathological complete response (pCR).[3][4] | Grade 4 thrombocytopenia, Grade 3 hypertension.[3][4] | [3][4] |
| Gemcitabine | Advanced Solid Tumors | I | 18 | This compound: 30 mg daily (days 1-3, 8-10, 15-17, 22-24 of a 28-day cycle) + Gemcitabine: 1000 mg/m² (days 1, 8, 15) | 1 PR in nasopharyngeal cancer; 3 patients with stable disease > 4 months.[5] | Grade 3 transaminitis, maculopapular rash, prolonged neutropenia.[5] | [5] |
Table 2: this compound in Combination with Targeted Therapies
| Combination Agent | Cancer Type | Phase | Number of Patients | Recommended Phase II Dose (RP2D) / MTD | Key Efficacy Results | Dose-Limiting Toxicities (DLTs) | Reference |
| Vismodegib | Advanced Sarcoma | Ib/II | 42 (Phase Ib: 9, Phase II: 33) | This compound: 15 mg daily + Vismodegib: 150 mg daily | No objective responses.[6][7] | No DLTs in Phase Ib.[6][7] | [6][7] |
| Temsirolimus | Advanced Solid Tumors | Ib | 17 | This compound: 20 mg daily (3 days on/4 days off) + Temsirolimus: 37.5 mg weekly | 11 patients (73%) had stable disease as their best response.[8][9] | Grade 3 rash and mucositis.[8][9] | [8][9] |
| Exemestane | ER+ Metastatic Breast Cancer | Ib | 15 | Not specified | 2 patients had stable disease for ≥ 6 months. | Well-tolerated. |
Experimental Protocols
Detailed methodologies for the key clinical trials are outlined below, providing insights into the study design and execution.
This compound and Capecitabine in Advanced Solid Tumors
This Phase I dose-escalation study utilized a standard 3+3 design to determine the MTD and RP2D of the combination.[1]
-
Patient Population: Patients with refractory solid tumors.[1]
-
Treatment Regimen: Capecitabine was administered at a fixed dose of 1000 mg/m² orally twice daily for 14 days of a 21-day cycle. The dose of this compound was escalated, starting at 20 mg orally once daily for three consecutive days, followed by four days off, repeated weekly.[1]
-
Toxicity Assessment: Dose-limiting toxicities were evaluated during the first cycle.
-
Response Evaluation: Tumor response was assessed using Response Evaluation Criteria in Solid Tumors (RECIST).
This compound with Neoadjuvant Paclitaxel and Carboplatin in Triple-Negative Breast Cancer
This was a Phase I dose-escalation study to determine the MTD of this compound in combination with neoadjuvant chemotherapy.[3][4]
-
Patient Population: Patients with operable triple-negative breast cancer.[3]
-
Treatment Regimen: Patients received carboplatin (AUC 6) intravenously on day 1, weekly paclitaxel (80 mg/m²) intravenously, and escalating doses of this compound (starting at 10 mg) orally on days 1-3, 8-10, and 15-17 of a 21-day cycle for six cycles.[3][4] Following neoadjuvant therapy, patients underwent definitive breast surgery.[10]
-
Primary Objective: To determine the MTD of this compound in this combination.[3][4]
-
Secondary Objectives: To assess safety, pharmacokinetics, and pathological complete response (pCR).[3][4]
This compound and Vismodegib in Advanced Sarcoma
This was a Phase Ib/II randomized study evaluating the combination of a Notch inhibitor and a Hedgehog inhibitor.[6][7]
-
Study Design: The Phase Ib portion was a 3+3 dose-escalation to determine the RP2D. The Phase II portion was a randomized trial comparing this compound alone to the combination with vismodegib.[6]
-
Treatment Regimen (Phase Ib): Patients received vismodegib 150 mg daily for a 21-day lead-in period, followed by concurrent daily this compound (starting at 10 mg) and vismodegib in 21-day cycles.[6]
-
Primary Objective (Phase II): To assess progression-free survival.[6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of this compound, the interplay with combination partners, and the workflows of the clinical studies.
References
- 1. A Multicenter Phase 1 Study of γ -secretase inhibitor this compound in Combination with Capecitabine in Refractory Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A multicenter phase 1 study of γ -secretase inhibitor this compound in combination with capecitabine in refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase I study of an oral selective gamma secretase (GS) inhibitor this compound in combination with neoadjuvant paclitaxel and carboplatin in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A phase I study of the oral gamma secretase inhibitor R04929097 in combination with gemcitabine in patients with advanced solid tumors (PHL-078/CTEP 8575) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Phase Ib/II Randomized Study of this compound, a Gamma Secretase or Notch Inhibitor with or without Vismodegib, a Hedgehog Inhibitor, in Advanced Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase Ib/II Randomized Study of this compound, a Gamma-Secretase or Notch Inhibitor with or without Vismodegib, a Hedgehog Inhibitor, in Advanced Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase Ib combination study of this compound, a gamma-secretase inhibitor, and temsirolimus in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase Ib combination study of this compound, a gamma-secretase inhibitor, and temsirolimus in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Cross-Validation of RO4929097 Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gamma-secretase inhibitor (GSI) RO4929097's performance across various cancer cell lines. We present supporting experimental data, detailed protocols for key experiments, and visualizations of the underlying biological pathways and experimental workflows.
Introduction to this compound
This compound is an orally bioavailable, small-molecule inhibitor of gamma-secretase, a key enzyme in the Notch signaling pathway.[1] The Notch pathway is a critical regulator of cell fate decisions, and its dysregulation is implicated in the development and progression of numerous cancers. By inhibiting gamma-secretase, this compound prevents the cleavage and activation of Notch receptors, thereby disrupting downstream signaling that promotes tumor cell proliferation, survival, and maintenance of a cancer stem cell-like phenotype.[1][2][3]
Comparative Efficacy of this compound and Other Gamma-Secretase Inhibitors
The potency of this compound has been evaluated against the gamma-secretase enzyme and the Notch signaling pathway, demonstrating low nanomolar efficacy. The following table summarizes the inhibitory concentrations (IC50/EC50) of this compound and provides a comparison with other notable gamma-secretase inhibitors.
| Compound | Target/Assay | IC50/EC50 (nM) | Cell Line/System | Reference |
| This compound | Gamma-Secretase Enzyme | 4 | Cell-free assay | [4] |
| Notch Signaling | 5 | Cellular Notch reporter assay | [3][4] | |
| Aβ40 Processing | 14 | Cellular assay | [4] | |
| NOTCH1 Cleavage | 1.88 | H4 cells expressing cNOTCH1sub | [5] | |
| NOTCH2 Cleavage | 1.15 | H4 cells expressing cNOTCH2sub | [5] | |
| NOTCH3 Cleavage | 1.48 | H4 cells expressing cNOTCH3sub | [5] | |
| NOTCH4 Cleavage | 2.99 | H4 cells expressing cNOTCH4sub | [5] | |
| BMS-906024 | NOTCH1 Cleavage | 0.58 | H4 cells expressing cNOTCH1sub | [5] |
| NOTCH2 Cleavage | 0.29 | H4 cells expressing cNOTCH2sub | [5] | |
| NOTCH3 Cleavage | 1.14 | H4 cells expressing cNOTCH3sub | [5] | |
| NOTCH4 Cleavage | 0.44 | H4 cells expressing cNOTCH4sub | [5] | |
| MK-0752 | NOTCH1 Cleavage | 5.8 | H4 cells expressing cNOTCH1sub | [5] |
| NOTCH2 Cleavage | 10.3 | H4 cells expressing cNOTCH2sub | [5] | |
| NOTCH3 Cleavage | 14.5 | H4 cells expressing cNOTCH3sub | [5] | |
| NOTCH4 Cleavage | 11.2 | H4 cells expressing cNOTCH4sub | [5] | |
| PF-308414 | NOTCH1 Cleavage | 0.7 | H4 cells expressing cNOTCH1sub | [5] |
| NOTCH2 Cleavage | 0.3 | H4 cells expressing cNOTCH2sub | [5] | |
| NOTCH3 Cleavage | 0.5 | H4 cells expressing cNOTCH3sub | [5] | |
| NOTCH4 Cleavage | 0.4 | H4 cells expressing cNOTCH4sub | [5] | |
| Semagacestat | NOTCH1 Cleavage | 13.1 | H4 cells expressing cNOTCH1sub | [5] |
| NOTCH2 Cleavage | 13.9 | H4 cells expressing cNOTCH2sub | [5] | |
| NOTCH3 Cleavage | 21.6 | H4 cells expressing cNOTCH3sub | [5] | |
| NOTCH4 Cleavage | 24.3 | H4 cells expressing cNOTCH4sub | [5] | |
| DAPT | NOTCH1 Cleavage | 19.8 | H4 cells expressing cNOTCH1sub | [5] |
| NOTCH2 Cleavage | 20.9 | H4 cells expressing cNOTCH2sub | [5] | |
| NOTCH3 Cleavage | 22.4 | H4 cells expressing cNOTCH3sub | [5] | |
| NOTCH4 Cleavage | 25.0 | H4 cells expressing cNOTCH4sub | [5] |
Cross-Validation of this compound Effects in Diverse Cancer Cell Lines
The anti-tumor activity of this compound has been investigated in a variety of cancer cell lines, demonstrating a range of sensitivities and effects. The following table summarizes these findings.
| Cancer Type | Cell Line(s) | Key Effects of this compound | Observed Concentrations | Reference |
| Non-Small Cell Lung Cancer | A549 (sensitive), H460a (resistant) | Downregulation of Hes1, Hes4, and Hey1 mRNA (A549); induction of a flattened, less transformed phenotype (A549); significant tumor growth inhibition in xenografts (A549).[6] | 100 nM for dose-dependent reduction of Hes1 mRNA; 3-60 mg/kg in xenograft models. | [6] |
| Melanoma | WM35, WM98.1, WM115, WM983A, WM3248, 5B1 | Decreased HES1 levels; reduced cell proliferation; impaired colony formation in soft agar and melanosphere formation; decreased tumor growth in xenografts.[7][8][9] | 10 µM for in vitro studies. | [7][8] |
| Breast Cancer | SUM149, SUM190 | Inhibition of cell growth (20% for SUM149, 10% for SUM190); significant reduction in colony formation.[4] | 1 µM | [4] |
| T47D (endocrine-resistant) | Inhibition of mammosphere formation in combination with fulvestrant. | 1-10 µM | [10] | |
| Glioma | LN18, LN229 | Promoted cell migration via downregulation of E-cadherin.[11] | 1 µM | [11] |
| IGRG121 | 31% tumor growth inhibition in xenografts. | 30 mg/kg | [2] | |
| Patient-derived explants | Significant decrease in proliferation (Ki-67). | 1 µM | [12] | |
| Ependymoma | Short-term cultures | Reduced cell density and viability; G0/G1 cell cycle arrest.[2] | 300-3000 nM | [2] |
| Pancreatic Cancer | Various cell lines | Apoptosis induction; retarded tumor progression in animal models.[1] | Not specified | [1] |
Signaling Pathway and Experimental Workflow Visualizations
To clarify the mechanisms of action and experimental designs, the following diagrams were generated using Graphviz (DOT language).
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT/MTS)
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
Reagent Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Notch Pathway Inhibition
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against cleaved Notch1 (Val1744), Hes1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of the target proteins to the loading control.
Soft Agar Colony Formation Assay
-
Base Agar Layer: Prepare a 0.6% agar solution in complete medium and add it to 6-well plates to form the bottom layer. Allow it to solidify.
-
Cell Suspension in Top Agar: Trypsinize and count the cells. Prepare a single-cell suspension in complete medium. Mix the cell suspension with a 0.3% agar solution in complete medium to a final density of 5,000-10,000 cells per well.
-
Plating: Carefully layer the cell-agar mixture on top of the base agar layer.
-
Incubation and Feeding: Incubate the plates at 37°C in a 5% CO2 incubator for 2-4 weeks. Add a small amount of complete medium to the top of the agar every 3-4 days to prevent drying.
-
Staining and Counting: Stain the colonies with crystal violet and count them using a microscope.
-
Analysis: Compare the number and size of colonies in the this compound-treated wells to the control wells.
Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) in a mixture of medium and Matrigel into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).
-
Tumor Growth and Treatment Initiation: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at the desired dose and schedule (e.g., 10-60 mg/kg, daily or intermittently). The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.
-
Endpoint: Continue the experiment until the tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
-
Data Analysis: Plot the tumor growth curves and compare the tumor growth inhibition between the treated and control groups.
Conclusion
This compound demonstrates potent inhibition of the Notch signaling pathway, leading to anti-tumor effects across a range of cancer cell lines, particularly in non-small cell lung cancer and melanoma models. Its efficacy, however, can be cell-context dependent, with some cell lines exhibiting resistance. This guide provides a comparative framework and detailed methodologies to aid researchers in the further investigation and cross-validation of this compound's therapeutic potential. The provided data and protocols can serve as a valuable resource for designing and interpreting experiments aimed at understanding the nuances of gamma-secretase inhibition in cancer therapy.
References
- 1. A Phase II Study of the Gamma Secretase Inhibitor this compound in Patients with Previously Treated Metastatic Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Phase I Study of this compound, a Gamma Secretase Inhibitor of Notch Signaling, in Patients With Refractory Metastatic or Locally Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Phase II Study of this compound Gamma-Secretase Inhibitor in Metastatic Melanoma: SWOG 0933 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. The Novel Gamma Secretase Inhibitor this compound Reduces the Tumor Initiating Potential of Melanoma | PLOS One [journals.plos.org]
- 9. The Novel Gamma Secretase Inhibitor this compound Reduces the Tumor Initiating Potential of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Phase Ib Dose Escalation Trial of this compound (a γ-secretase inhibitor) in Combination with Exemestane in Patients with ER + Metastatic Breast Cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. γ-secretase inhibitors, DAPT and this compound, promote the migration of Human Glioma Cells via Smad5-downregulated E-cadherin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular and Clinical Effects of Notch Inhibition in Glioma Patients: A Phase 0/I Trial - PMC [pmc.ncbi.nlm.nih.gov]
RO4929097: A Comparative Selectivity Profile Against Other Gamma-Secretase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gamma-secretase inhibitor (GSI) RO4929097 with other notable GSIs, focusing on their selectivity profiles. The information is supported by experimental data to aid in the evaluation of these compounds for research and development purposes.
Introduction
Gamma-secretase is an intramembrane protease complex that plays a crucial role in the processing of several type I transmembrane proteins, including the Amyloid Precursor Protein (APP) and the Notch family of receptors (Notch1, Notch2, Notch3, and Notch4). Inhibition of gamma-secretase is a therapeutic strategy for Alzheimer's disease (by reducing the production of amyloid-beta peptides) and for various cancers (by blocking Notch signaling). However, the clinical utility of GSIs has been hampered by on-target toxicities resulting from the inhibition of Notch signaling, which is essential for the homeostasis of various tissues. This has led to the development of GSIs with varying selectivity profiles for APP versus Notch, and among the different Notch receptors. This compound is a potent and selective GSI that has been evaluated in clinical trials for oncology indications.[1] This guide compares its selectivity to other well-characterized GSIs.
Data Presentation
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other GSIs against chimeric constructs of the four human Notch receptors and an APP C-terminal fragment (cAPPC100sub). Lower IC50 values indicate higher potency.
| Compound | cNotch1sub IC50 (nM) | cNotch2sub IC50 (nM) | cNotch3sub IC50 (nM) | cNotch4sub IC50 (nM) | cAPPC100sub IC50 (nM) |
| This compound | 1.88 | 1.88 | >2.5 nM (Potentiation) | 1.88 | 1.88 |
| BMS-906024 | 0.64 | 0.29 | 1.14 | 0.64 | 0.64 |
| MK-0752 | 16.9 | 16.9 | >100 nM (Potentiation) | 16.9 | 16.9 |
| PF-3084014 | 0.37 | 0.37 | 0.37 | 0.37 | 0.37 |
| Semagacestat | 10.9 | 12 | >100 nM (Potentiation) | 12.1 | 12.1 |
| DAPT | 20 | 20 | >100 nM (Potentiation) | 20 | 20 |
Data sourced from a study by Crump et al. (2018) where H4 cells stably expressing the respective chimeric substrates were treated with the GSIs, and the secreted Aβ-like peptides were measured.
Note on Potentiation: For cNotch3sub, this compound, MK-0752, Semagacestat, and DAPT showed an increase in substrate cleavage at lower concentrations, a phenomenon known as potentiation, making a precise IC50 determination difficult in this assay.
Selectivity Profile Analysis
This compound demonstrates potent inhibition of Notch1, Notch2, and Notch4, as well as APP, with nearly equivalent low nanomolar IC50 values.[2] Interestingly, at lower concentrations, it potentiates the cleavage of the Notch3 substrate.[2] This differential effect on Notch3 may have implications for its therapeutic window and side-effect profile. In cell-free and cellular assays, this compound has an IC50 in the low nanomolar range and exhibits over 100-fold selectivity for gamma-secretase compared to a panel of 75 other proteins, including various receptors, ion channels, and enzymes.[1]
BMS-906024 is a highly potent pan-Notch inhibitor, showing near-equivalent and sub-nanomolar inhibition of all four Notch receptors and APP.[2][3] This compound is distinguished by its lack of substrate potentiation among the tested GSIs.[2]
MK-0752 is a less potent GSI compared to this compound and BMS-906024, with equivalent inhibition of Notch1, 2, and 4, and APP.[2] Similar to this compound, it potentiates the cleavage of the Notch3 substrate at low doses.[2]
PF-3084014 is a potent inhibitor of all four Notch receptors and APP with sub-nanomolar IC50 values.[2]
Semagacestat and DAPT are also potent inhibitors of Notch1, Notch2, and Notch4, and APP, but they both exhibit potentiation of Notch3 cleavage at lower concentrations.[2]
Off-Target Selectivity: SPP/SPPLs
Gamma-secretase inhibitors can also exhibit off-target activity against related intramembrane aspartyl proteases, such as the signal peptide peptidase (SPP) and SPP-like (SPPL) proteins. This compound and BMS-906024 have been shown to be robust inhibitors of SPPLs without significant selectivity among the different SPPL family members.[2] In contrast, PF-3084014 is more selective, showing less inhibition of SPPLs.[2] This off-target activity could contribute to the overall biological effects and potential toxicities of these inhibitors.
Experimental Protocols
Cell-Based Gamma-Secretase Cleavage Assay for IC50 Determination
This protocol describes a method for determining the IC50 values of GSIs against specific gamma-secretase substrates.
1. Cell Line and Substrate Expression:
-
Human neuroglioma (H4) cells are stably transfected to express chimeric gamma-secretase substrates.
-
These substrates consist of the N-terminus and transmembrane domain of a protein of interest (e.g., Notch1, Notch2, Notch3, Notch4, or APP C99) fused to an amyloid-beta (Aβ) peptide sequence. This allows for the detection of cleavage events using an Aβ-specific ELISA.
2. Compound Treatment:
-
H4 cells are seeded in 96-well plates.
-
The following day, cells are treated with a serial dilution of the GSI (e.g., this compound, BMS-906024, etc.) or DMSO as a vehicle control. A typical concentration range would be from picomolar to micromolar.
3. Sample Collection and Analysis:
-
After a 24-hour incubation period, the conditioned media is collected.
-
The concentration of the secreted Aβ-like peptide in the media is quantified using a sandwich ELISA specific for the Aβ peptide.
4. Data Analysis:
-
The percentage of inhibition is calculated for each GSI concentration relative to the DMSO control.
-
The IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Cell-Based Notch Luciferase Reporter Assay
This assay measures the functional consequence of gamma-secretase inhibition on Notch signaling.
1. Cell Line and Reporter System:
-
Human embryonic kidney (HEK293) cells are transiently or stably co-transfected with:
-
A plasmid encoding a constitutively active form of a Notch receptor (e.g., a version lacking the extracellular domain).
-
A luciferase reporter plasmid containing multiple binding sites for the Notch downstream transcription factor CSL (CBF1/RBP-Jk) upstream of a minimal promoter.
-
A plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
2. Compound Treatment:
-
Transfected cells are seeded in 96-well plates.
-
Cells are then treated with various concentrations of the GSI or DMSO vehicle control for 24 hours.
3. Luciferase Activity Measurement:
-
After treatment, cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.
-
The percentage of inhibition of Notch signaling is calculated for each GSI concentration, and the IC50 value is determined as described above.
Visualizations
Caption: Gamma-Secretase Signaling Pathway and Inhibition.
Caption: Experimental Workflow for GSI Selectivity Profiling.
References
- 1. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Discovery of Clinical Candidate BMS-906024: A Potent Pan-Notch Inhibitor for the Treatment of Leukemia and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Notch Pathway Inhibition by RO4929097 with RT-PCR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of RO4929097, a potent gamma-secretase inhibitor (GSI), with other methods of Notch pathway inhibition. It includes supporting experimental data from peer-reviewed studies demonstrating the confirmation of its inhibitory effects using Reverse Transcription Polymerase Chain Reaction (RT-PCR).
Introduction to this compound and the Notch Pathway
The Notch signaling pathway is a highly conserved cellular signaling system that plays a crucial role in regulating cell proliferation, differentiation, and apoptosis.[1] Dysregulation of this pathway is implicated in various cancers, making it a key target for therapeutic intervention.[2][3] this compound is an orally bioavailable small-molecule inhibitor of gamma-secretase, a key enzyme responsible for the proteolytic cleavage and activation of Notch receptors.[1][4] By inhibiting gamma-secretase, this compound effectively blocks Notch signaling, leading to reduced tumor cell growth.[2][4]
One of the most direct methods to confirm the inhibition of the Notch pathway is to measure the messenger RNA (mRNA) expression levels of its downstream target genes. Real-time RT-PCR (qRT-PCR) is a sensitive and widely used technique for this purpose. Key transcriptional targets of the Notch pathway that are commonly assessed include HES1 (Hairy and Enhancer of Split 1) and HEY1 (Hairy/Enhancer-of-split related with YRPW motif 1).[3][5][6][7] A reduction in the mRNA levels of these genes following treatment with an inhibitor like this compound provides strong evidence of successful pathway blockade.
Comparative Analysis of Notch Pathway Inhibitors
While this compound is a potent and selective gamma-secretase inhibitor, several other compounds and methods are used to target the Notch pathway. This section provides a comparison of this compound with other gamma-secretase inhibitors and alternative approaches.
| Inhibitor/Method | Mechanism of Action | Advantages | Disadvantages |
| This compound | Gamma-Secretase Inhibitor (GSI) | High potency and selectivity, oral bioavailability.[2][3] | Potential for off-target effects due to inhibition of other gamma-secretase substrates; autoinduction of metabolism may limit clinical utility.[2] |
| Semagacestat (LY-450139) | Gamma-Secretase Inhibitor (GSI) | Extensively studied in clinical trials. | Associated with significant side effects, likely due to Notch inhibition in healthy tissues.[8] |
| MK-0752 | Gamma-Secretase Inhibitor (GSI) | Potent inhibitor with applications in both Alzheimer's disease and cancer research.[8] | Similar to other GSIs, carries the risk of Notch-related side effects. |
| Gamma-Secretase Modulators (GSMs) | Modulate gamma-secretase activity to reduce the production of amyloid-beta 42 without completely inhibiting Notch signaling.[9][10] | Potentially better safety profile by sparing Notch function.[10][11] | Primarily developed for Alzheimer's disease; efficacy in cancer is less established. |
| Monoclonal Antibodies (mAbs) | Target specific Notch receptors or ligands. | High specificity for a particular component of the pathway. | Can be more expensive to produce; potential for immunogenicity. |
| siRNA/shRNA | RNA interference to silence the expression of specific Notch pathway components. | Highly specific and potent knockdown of target genes. | Delivery challenges in vivo. |
Experimental Evidence: this compound Inhibition of Notch Target Genes by RT-PCR
Multiple studies have utilized RT-PCR to confirm the inhibitory effect of this compound on the Notch signaling pathway. The data consistently show a dose-dependent decrease in the mRNA expression of the Notch target genes HES1 and HEY1 across various cancer cell lines.
| Cell Line | Treatment | Target Gene | Result | Reference |
| A549 (Non-small cell lung carcinoma) | This compound (starting at 100 nmol/L for 24h) | Hes1 | Dose-dependent reduction in mRNA levels.[3] | Luistro, et al. (2009) |
| Melanoma Cell Lines (WM35, WM98.1, etc.) | 10 µM this compound for 24h | HES1 | Significant decrease in HES1 mRNA levels.[6] | Huynh, et al. (2011) |
| Pediatric Glial Models | This compound (dose-dependent) | HES1, HEY1, MYC | Down-regulation of target gene expression.[7] | Abstract by Puget, et al. (2011) |
| Melanoma Patient Samples | This compound | Hes1, Hey1 | Confirmed Notch pathway activation at baseline.[5] | Kefford, et al. (2014) |
Experimental Protocols
Protocol: RNA Extraction and Reverse Transcription
A generalized protocol for RNA extraction and cDNA synthesis suitable for confirming Notch pathway inhibition is provided below.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
-
RNA Isolation:
-
Lyse the cells directly in the culture dish using a lysis buffer (e.g., from a commercial RNA extraction kit).
-
Isolate total RNA using a silica-based column purification method or a phenol-chloroform extraction protocol.
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity via gel electrophoresis.
-
-
DNase Treatment: To eliminate any contaminating genomic DNA, treat the RNA samples with DNase I according to the manufacturer's instructions.
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript II) and oligo(dT) primers.
-
The reaction is typically incubated at a specific temperature (e.g., 42°C) for 50 minutes, followed by an inactivation step.
-
Protocol: Real-Time PCR (qRT-PCR)
-
Primer Design: Design or obtain validated primers for the target genes (HES1, HEY1) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Reaction Setup: Prepare the qRT-PCR reaction mixture containing:
-
cDNA template
-
Forward and reverse primers
-
SYBR Green or a probe-based master mix
-
Nuclease-free water
-
-
Thermal Cycling: Perform the qRT-PCR in a real-time PCR detection system with a typical cycling protocol:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 1 minute)
-
-
Melt curve analysis to confirm product specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression using the ΔΔCt method.[6]
-
Visualizations
Caption: Mechanism of this compound-mediated Notch pathway inhibition.
Caption: Workflow for confirming Notch inhibition by RT-PCR.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. ascopubs.org [ascopubs.org]
- 3. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. A Phase II Study of this compound Gamma-Secretase Inhibitor in Metastatic Melanoma: SWOG 0933 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Novel Gamma Secretase Inhibitor this compound Reduces the Tumor Initiating Potential of Melanoma | PLOS One [journals.plos.org]
- 7. ascopubs.org [ascopubs.org]
- 8. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]
- 10. Natural Product and Natural Product-Derived Gamma Secretase Modulators from Actaea Racemosa Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Notch-Sparing γ-Secretase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of RO4929097: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like RO4929097 are paramount for ensuring laboratory safety and environmental protection. This guide provides essential safety information and a step-by-step disposal plan for this compound, a potent gamma-secretase inhibitor used in cancer research.[1][2] While specific disposal instructions for this compound are not publicly available, this procedure is based on established best practices for the disposal of hazardous chemical waste in a laboratory setting.[3][4][5][6]
Safety and Handling First:
Before initiating any disposal procedures, it is crucial to be aware of the known safety information for this compound. Although a comprehensive hazard profile is not fully detailed in available safety data sheets (SDS), the provided information underscores the need for caution.[7] In case of exposure, follow these first-aid measures:
-
After inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.[7]
-
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]
-
If swallowed: Rinse mouth with water and seek immediate medical attention.[7]
Personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times when handling this compound.[7]
Quantitative Data Summary:
The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C22H20F5N3O3 | [2][7] |
| Molecular Weight | 469.412 g/mol | [2][7] |
| Purity | 99.01% (example) | [8] |
| Storage (in solvent) | -80°C for 1 year; -20°C for 6 months (under nitrogen) | [8] |
Step-by-Step Disposal Protocol:
The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) program.[4] Never dispose of this compound down the drain or in regular trash.[3][4]
-
Waste Collection:
-
Labeling:
-
Storage:
-
Disposal Request:
Disposal Decision Workflow:
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. Phase I Study of this compound, a Gamma Secretase Inhibitor of Notch Signaling, in Patients With Refractory Metastatic or Locally Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Page loading... [wap.guidechem.com]
- 8. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
